Table 1: Core Profile of Selpercatinib (LOXO-292)
| Attribute | Description |
|---|---|
| Drug Name | This compound (development code: LOXO-292) [1] [2] |
| Mechanism of Action | Potent and highly selective inhibitor of the Rearranged during Transfection (RET) kinase [1] [2] |
| Development Rationale | To target cancers driven by genomic alterations in RET (oncogene addiction), including fusions and activating point mutations [2] |
| Key Differentiator | Designed to inhibit native RET signaling and anticipated acquired resistance mechanisms [2] |
Table 2: Preclinical and Clinical Quantitative Data
| Data Category | Specific Findings |
|---|---|
| Preclinical Efficacy (Cell Proliferation Inhibition) | Strong inhibition in various RET-altered cancer cell lines (RET-mutant Medullary Thyroid Cancer (MTC), RET fusion-positive papillary thyroid cancer, and Non-Small Cell Lung Cancer (NSCLC)) [1]. |
| Preclinical Efficacy (In Vivo Models) | Induced tumor regression in RET fusion-positive and RET-mutant murine models, including models with the V804M gatekeeper mutation; significantly prolonged survival in a mouse model of intracranial RET fusion-positive cancer [1]. |
| Clinical Efficacy (LIBRETTO-001 Trial) | - Heavily Pretreated NSCLC: 68% Objective Response Rate (ORR) (n=105) [2].
Key experiments from recent studies illustrate the validation of this compound's efficacy and investigations into resistance mechanisms.
1. In Vitro Cell Viability and Dose-Response Assays
2. In Vivo Xenograft Mouse Models
3. Western Blot (Immunoblot) Analysis
A significant area of research involves overcoming resistance to RET inhibitors like this compound.
Therapeutic Strategy to Overcome Resistance
The following diagrams illustrate the key signaling pathway and experimental workflow based on the research contexts.
RET signaling pathway and this compound mechanism of action.
Experimental workflow for investigating resistance and combination therapy.
Selpercatinib (formerly LOXO-292) is an ATP-competitive small molecule that binds to the RET kinase domain, inhibiting its catalytic activity. [1] [2]
Table: In Vitro Potency (IC50) of this compound Against RET Alterations
| RET Alteration | Reported IC50 (nM) | Context / Assay |
|---|---|---|
| Various RET genotypes (range) | 0.92 - 67.8 nM | Biochemical/cellular assays [1] |
| Wild-type RET | Low nanomolar | Enzyme assay [3] |
| RET V804M/L (Gatekeeper mutations) | 2.18 - 2.65 nM | Enzyme assay (for next-gen inhibitor BYS10) [3] |
| RET G810R/S (Solvent-front mutations) | 0.01 - 3.47 nM | Enzyme assay (for next-gen inhibitor BYS10) [3] |
The mechanism of this compound action and key resistance pathways can be visualized in the following signaling pathway:
Figure 1: this compound inhibits RET-driven oncogenic signaling. The diagram also shows two established resistance mechanisms: on-target RET mutations and off-target pathway activation.
The efficacy and resistance mechanisms of this compound have been characterized using standardized in vitro and in vivo models.
Cell Proliferation/Viability (WST) Assay: This tetrazolium salt-based assay is widely used to determine the anti-proliferative effects of this compound. The typical protocol involves:
Western Blot Analysis: This method validates the compound's mechanism by confirming inhibition of RET phosphorylation and downstream signaling proteins.
Despite its efficacy, tumors often develop resistance to this compound. The primary mechanisms identified are:
To address these challenges, especially solvent-front mutations, next-generation RET inhibitors like BYS10 are in development. As shown in the table below, BYS10 demonstrates superior potency in preclinical models against these resistant mutations.
Table: Preclinical Comparison of this compound and BYS10 in Xenograft Models
| Xenograft Model | Treatment (Dose) | Tumor Growth Inhibition (TGI%) |
|---|---|---|
| Ba/F3-KIF5B-RET | This compound (3 mg/kg) | 57.06% [3] |
| BYS10 (3 mg/kg) | 78.45% [3] | |
| Ba/F3-KIF5B-RET-V804L | This compound (3 mg/kg) | 79.48% [3] |
| BYS10 (3 mg/kg) | 94.67% [3] | |
| Ba/F3-KIF5B-RET-G810R | This compound (10 mg/kg) | 35.37% [3] |
| BYS10 (10 mg/kg) | 65.96% [3] | |
| Ba/F3-KIF5B-RET-G810S | This compound (10 mg/kg) | 82.15% [3] |
| BYS10 (10 mg/kg) | 112.59% (Tumor Regression) [3] |
Understanding the clinical profile of this compound is critical for its application.
The field continues to evolve to overcome the limitation of resistance. Key research directions include:
The RET (Rearranged during Transfection) gene encodes a receptor tyrosine kinase (RTK) that is crucial for the development of the kidneys and enteric nervous system [1] [2]. Its activation mechanism is distinct from other RTKs.
The diagram below illustrates the core RET signaling pathway and its primary downstream cascades.
RET signaling pathway. GFL-GFRα complex binding induces RET dimerization, autophosphorylation, and activation of downstream cascades driving oncogenic processes.
RET alterations are present in multiple tumor types, driving a tumor-agnostic approach to therapy. The table below summarizes the key RET-altered cancers and associated targeted agents.
| Cancer Type | Frequency of RET Alteration | Common Alteration Types | Associated Targeted Therapies |
|---|---|---|---|
| Medullary Thyroid Cancer (MTC) | >95% (hereditary); 40-70% (sporadic) [4] [3] | Point mutations (e.g., M918T, C634) [3] | Selpercatinib, Pralsetinib, Cabozantinib, Vandetanib [5] [3] |
| Papillary Thyroid Cancer (PTC) | 5-20% [4] | Gene fusions (e.g., CCDC6-RET, NCOA4-RET) [1] [3] | This compound, Pralsetinib [3] |
| Non-Small Cell Lung Cancer (NSCLC) | 1-2% [4] [3] | Gene fusions (e.g., KIF5B-RET) [1] [3] | This compound, Pralsetinib (FDA-approved) [3] [2] |
| Other Solid Cancers | <1% [4] | Fusions & mutations (e.g., in breast, colorectal) [3] [2] | This compound, Pralsetinib (in clinical trials) |
For researchers characterizing RET in tumors, a standard workflow involves sample processing, genetic analysis, and data interpretation. The following diagram and protocol detail this process.
Workflow for RET genetic analysis in tumor samples from tissue processing to clinical report.
Detailed Methodology: Cancer Hotspot Panel via NGS [5]
Sample Selection and DNA Extraction:
Library Preparation and Sequencing:
Data Analysis and Interpretation:
Tumor Heterogeneity: A key consideration is whether the RET mutation is homogenous across the primary tumor and all metastatic sites. One study performing Cancer Hotspot Panel analysis on a sporadic MTC case found the same RET mutation in the primary tumor, lymph node metastasis, and distant liver metastasis, suggesting that a biopsy from any of these sites could be sufficient for guiding therapy in some cases [5]. However, larger studies are needed to confirm this finding.
Drug Resistance: As with other targeted therapies, acquired resistance to selective RET inhibitors is inevitable. Known mechanisms include the emergence of secondary RET mutations (e.g., RET G810R/S/C) and the activation of bypass signaling pathways (e.g., via KRAS or MET amplification) [3]. Research is focused on developing next-generation RET inhibitors (e.g., BOS172738, TPX-0046) and rational combination therapies to overcome resistance [3].
Tumor-Agnostic Therapy: Given that RET alterations are actionable drivers across multiple cancer types, there is an ongoing paradigm shift towards treating tumors based on their molecular profile rather than their tissue of origin. The success of selective RET inhibitors is enabling this new approach [4].
| Tumor Model (Cell Line) | RET Alteration Type | Treatment & Dose | Tumor Growth Inhibition (TGI%) | Citation |
|---|
| Ba/F3-KIF5B-RET | Fusion (Wild-type) | Selpercatinib (3 mg/kg, BID) BYS10 (3 mg/kg, BID) | 57.06% 78.45% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET-V804L | Gatekeeper Mutation | this compound (3 mg/kg, BID) BYS10 (3 mg/kg, BID) | 79.48% 94.67% (P < 0.05) | [1] [2] | | Ba/F3-KIF5B-RET-G810R | Solvent-Front Mutation | this compound (10 mg/kg, BID) BYS10 (10 mg/kg, BID) | 35.37% 65.96% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET-G810S | Solvent-Front Mutation | this compound (10 mg/kg, BID) BYS10 (10 mg/kg, BID) | 82.15% 112.59% (P < 0.001) | [1] [2] | | Ba/F3-KIF5B-RET(L730I) | Roof Mutation | this compound (16 mg/kg, BID) Pralsetinib (40 mg/kg, QD) | Caused tumor regression No significant inhibition | [3] |
The data in the table above were generated using standardized, rigorous preclinical protocols. Here are the key methodological details:
Oncogenic RET alterations lead to ligand-independent activation, driving tumor growth. A key challenge is the emergence of on-target resistance mutations that impair drug binding.
RET signaling and common resistance mutations. G810 mutations confer strong resistance to both this compound and pralsetinib, while L730 mutations are primarily resistant to pralsetinib [3] [4].
Selpercatinib is a highly selective adenosine triphosphate (ATP)-competitive small-molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase [1] [2]. Its primary mechanism involves binding to the ATP-binding pocket of the RET protein, thereby inhibiting its enzymatic activity. This action blocks autophosphorylation and disrupts downstream signaling pathways, notably the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation in RET-driven cancers [2].
A key feature of this compound is its high specificity for RET over other kinases, which is thought to contribute to a more favorable safety profile compared to earlier, less selective multi-kinase inhibitors. However, at clinically relevant concentrations, it can also inhibit VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3 [1]. The pharmacodynamic effects observed—such as tumor shrinkage in RET-altered cancers—are a direct consequence of this targeted inhibition [3].
QTc prolongation is a identified and important risk in patients treated with this compound. The following table summarizes the key clinical safety information and recommended monitoring strategies based on the product monograph and professional guidelines [4] [5].
| Aspect | Details |
|---|---|
| Risk Identification | Known to cause QT interval prolongation [4] [5]. |
| Baseline Assessment | Assess ECG (QT interval), electrolyte levels (potassium, magnesium, calcium), and TSH concentrations prior to initiation [4]. |
| Ongoing Monitoring | Periodically monitor ECG and electrolytes during therapy, adjusting frequency based on patient-specific risk factors [4]. |
| Dosage Modification for Toxicity | Grade 3 QTc prolongation: Withhold therapy; resume at a reduced dose upon improvement. Grade 4 QTc prolongation: Permanently discontinue therapy [4]. |
The mechanism by which this compound prolongs the QT interval is consistent with that of many other small-molecule drugs. It is primarily attributed to the unintended blockade of the rapid delayed rectifier potassium current (IKr) in the heart's ventricular myocytes [6] [7]. This current is mediated by the hERG (KCNH2) potassium channel. Drug binding to this channel reduces the outward flow of potassium ions during phase 3 of the cardiac action potential, thereby delaying repolarization and manifesting as a prolonged QT interval on an electrocardiogram (ECG) [6] [7].
The relationship between this cellular mechanism and the associated clinical risk of Torsades de Pointes (TdP) is illustrated below.
Relationship between this compound, QT prolongation, and Torsades de Pointes (TdP) risk.
Managing the risk of QTc prolongation involves a structured protocol spanning pre-treatment, ongoing monitoring, and toxicity management [4] [5].
Pretreatment Screening & Risk Assessment: A comprehensive baseline evaluation is critical. This includes a 12-lead ECG to measure the QTc interval, along with blood tests for potassium, magnesium, calcium, and TSH levels. Any electrolyte abnormalities must be corrected before initiating therapy. Patients with congenital long QT syndrome, significant bradyarrhythmias, or heart failure require extra caution [4] [5] [7].
Dosage Modification for Toxicity: The product monograph provides clear guidance for managing QT prolongation [4]:
Concomitant Medication Review: A crucial preventative step is reviewing the patient's complete medication list. Concomitant use of other drugs known to prolong the QT interval (e.g., certain antibiotics, antidepressants, and antiarrhythmics) should be avoided, as the effects can be additive [7].
This compound is a targeted therapy with a defined risk of QTc prolongation mediated through hERG channel blockade. Its clinical management necessitates strict adherence to baseline screening, periodic monitoring, and predefined dose-modification protocols to mitigate the risk of serious arrhythmias.
The RET proto-oncogene encodes a receptor tyrosine kinase. Oncogenic RET fusions are the primary alteration in NSCLC, creating chimeric proteins that constitutively activate the RET kinase domain without ligand binding, leading to uncontrolled cell growth and survival [1] [2].
The diagram below illustrates the canonical RET signaling pathway and how targeted inhibitors work.
RET signaling pathway and inhibitor mechanism. GDNF/GFRα binding induces RET dimerization and autophosphorylation at tyrosine residues (Y), recruiting adaptor proteins to activate downstream oncogenic pathways. Selective RET inhibitors bind the kinase domain to block signaling.
Selective RET inhibitors are the preferred first-line therapy for metastatic RET-fusion-positive NSCLC and are also approved for RET-altered thyroid cancers [2] [3]. The following table summarizes key efficacy data for these agents.
| Therapeutic Agent | Study / Phase | Patient Population | Overall Response Rate (ORR) | Key CNS Activity Notes |
|---|---|---|---|---|
| This compound | Approved based on LIBRETTO-001 [3] | RET-fusion+ NSCLC | High activity cited [3] | Active against brain metastases [3] |
| Pralsetinib | ARROW (Phase 1/2) [4] | RET-fusion+ NSCLC (n=281) | 70% [4] | Data supports CNS activity [3] |
| EP0031 (next-gen) | Phase 1 [4] | SRI-pretreated NSCLC (n=14) | 42% [4] | Complete resolution in several pts [4] |
| BYS10 | Phase I/II [4] | RET-fusion+ NSCLC (n=30) | 60% [4] | One intracranial complete response [4] |
| BOS172738 | Phase I [5] | RET-fusion+ NSCLC | 28% [5] | Activity in pts with brain metastases [5] |
For characterizing novel RET fusions (e.g., DCTN1-RET), a standard workflow involves [6]:
| Approval Date | Indication Description | Population | Approval Type | Key Trial |
|---|---|---|---|---|
| Sep 2024 [1] | Advanced/Metastatic Medullary Thyroid Cancer (MTC) with a RET mutation | Adults & Pediatrics (≥2 years) | Traditional Approval | LIBRETTO-531 (Phase 3) |
| Jun 2024 [2] | Advanced/Metastatic RET fusion-positive Thyroid Cancer, RAI-refractory | Adults & Pediatrics (≥2 years) | Traditional Approval | LIBRETTO-001 (Phase 1/2) |
| May 2024 [3] [4] | Advanced/Metastatic RET-mutant MTC, RET fusion-positive Thyroid Cancer, and RET fusion-positive solid tumors | Pediatrics (≥2 years) | Accelerated Approval | LIBRETTO-121 (Phase 1/2) |
| Sep 2022 [5] [6] | Locally Advanced/Metastatic RET fusion-positive solid tumors (tumor-agnostic) | Adults | Accelerated Approval | LIBRETTO-001 (Phase 1/2) |
| May 2020 [7] | RET fusion-positive NSCLC, RET-mutant MTC, and RET fusion-positive Thyroid Cancer | Adults & Pediatrics (≥12 years) | Initial Accelerated Approval | LIBRETTO-001 (Phase 1/2) |
The efficacy of this compound across its indications is demonstrated by the following data from key trials:
| Trial (Cancer Type) | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
|---|---|---|---|
| LIBRETTO-531 (MTC) [1] | Advanced/Metastatic RET-mutant MTC (vs. cabozantinib/vandetanib) | 69.4% (this compound) vs. 38.8% (Control) | Not Reached (this compound) |
| LIBRETTO-001 (Thyroid) [2] | Treatment-naive, RET fusion-positive Thyroid Cancer | 96% | Not Reached |
| LIBRETTO-001 (Thyroid) [2] | Previously treated, RET fusion-positive Thyroid Cancer | 85% | 26.7 months |
| LIBRETTO-001 (Tumor-Agnostic) [5] [6] | RET fusion-positive solid tumors (excluding NSCLC/Thyroid) | 44% | 24.5 months |
| LIBRETTO-121 (Pediatric Solid Tumors) [3] [4] | Pediatric patients with RET-altered solid tumors | 48% | Not Reached (92% at 12 months) |
For researchers, the core methodologies of the pivotal trials are outlined below:
LIBRETTO-001 (Phase 1/2) [5] [8]:
LIBRETTO-531 (Phase 3) [1] [9]:
This compound is a highly selective and potent oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase [7]. The diagram below illustrates the disrupted signaling pathway.
This compound inhibits constitutively active RET kinase, blocking oncogenic signaling.
Selpercatinib is a first-in-class, highly selective RET kinase inhibitor. Understanding its binding mode is crucial to understanding the SAR and the resistance mutations that have emerged.
| Mutation Site | Mutation Examples | Structural Location | Impact on this compound |
|---|---|---|---|
| Solvent Front | G810C, G810S, G810R | Situated at the edge of the ATP-binding pocket, where the drug makes critical contacts. | These mutations are believed to directly sterically hinder the binding of this compound [1]. |
| Hinge Region | Y806C, Y806N | Part of the kinase's hinge region, which is important for ATP and inhibitor binding. | Alters the key hydrogen-bonding interactions in the hinge region, reducing drug affinity [1]. |
These mutations (G810C/S, Y806C/N) have been found in both RET-fusion positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer (MTC) patients who developed resistance after an initial response to this compound [1]. All five identified this compound-resistant RET mutants also showed cross-resistance to pralsetinib [1].
Resistance can also occur through off-target mechanisms that do not involve mutations in the RET gene itself.
The following diagram illustrates the two primary resistance pathways to this compound based on the current research:
For researchers working on the drug substance itself, a 2025 study developed and validated a robust High-Performance Liquid Chromatography (HPLC) method for detecting process-related and degradation impurities in this compound active pharmaceutical ingredient (API). This is critical for ensuring drug safety and efficacy.
Selpercatinib (RETEVMO) is a selective RET kinase inhibitor approved for treating various cancers with RET gene mutations, including RET-rearranged thyroid cancer and non-small cell lung cancer (NSCLC). As a targeted therapy, it demonstrates enhanced specificity compared to traditional chemotherapy, leading to improved treatment efficacy and reduced side effects. The presence of process-related impurities and degradation products in the active pharmaceutical ingredient (API) can significantly compromise the safety and efficacy of this compound. Recent studies have revealed that certain degradation impurities may exhibit unexpected cytotoxicity, necessitating rigorous analytical control methods. This application note provides detailed protocols for the HPLC analysis of this compound and its related substances, enabling comprehensive impurity profiling and supporting quality control in pharmaceutical development and manufacturing.
Chromatographic analysis of this compound and its impurities has been accomplished through several developed methods, each with distinct advantages and applications. The primary method for separating process-related impurities and degradation products utilizes a gradient elution profile with a 4.6 mm × 250 mm chromatographic column packed with 5 μm particles. This method employs a binary mobile phase system consisting of Mobile Phase A (water:acetonitrile, 9:1 ratio, adjusted to pH 2.5, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine) and Mobile Phase B (pure acetonitrile) with a flow rate of 1.0 mL/min and detection at 235 nm. The gradient elution program is meticulously optimized as follows: 0–2 min at 5%B; 2–15 min from 5% to 15%B; 15–30 min from 15% to 35%B; 30–35 min from 35% to 45%B; 35–36 min from 45% to 5%B; and 36–45 min at 5%B [1] [2].
An alternative isocratic method has been developed for the quantitative determination of this compound in capsule formulations, utilizing a Hypersil ODS C18 column (250×4.6 mm, 5 μm) with a mobile phase consisting of 0.2% trifluoroacetic acid (pH 6.5) and acetonitrile in a ratio of 70:30 v/v. This method employs a detection wavelength of 248 nm and a flow rate of 1 mL/min, resulting in a retention time of approximately 3.012 minutes for this compound. While this isocratic method offers simplicity and rapid analysis for assay determination, it provides limited separation capability for complex impurity mixtures compared to the gradient approach [3].
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Gradient Method (Related Substances) | Isocratic Method (Assay) |
|---|---|---|
| Column | 4.6 mm × 250 mm, 5 μm | Hypersil ODS C18 (250×4.6 mm, 5 μm) |
| Mobile Phase | A: Water:ACN (9:1), pH 2.5 with KH₂PO₄ and 0.4% triethylamine B: Acetonitrile | 0.2% TFA (pH 6.5):ACN (70:30 v/v) | | Elution | Gradient | Isocratic | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection Wavelength | 235 nm | 248 nm | | Injection Volume | 10 μL | 20 μL | | Column Temperature | 35°C | 25°C | | Runtime | 45 minutes | ~3 minutes |
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Gradient Method | Isocratic Method |
|---|---|---|
| Linearity Range | Not specified | 2.5-15 μg/mL |
| Specificity | Efficient separation of imp-A, imp-B, imp-C, imp-D | Specific detection of this compound |
| Precision | Conforms to ICH Q2(R1) guidelines | Meets acceptance criteria |
| Accuracy | Demonstrated through recovery studies | Confirmed |
| Robustness | Excellent | Suitable for intended purpose |
| LOD/LOQ | Determined for impurities | Established |
The following workflow illustrates the complete analytical procedure for this compound impurity analysis, from sample preparation to final characterization:
For related substances analysis, prepare a standard stock solution by accurately weighing approximately 20 mg of this compound reference standard (with purity >99%) into a 100 mL volumetric flask. Add approximately 50 mL of diluent (acetonitrile:water in 70:30 v/v ratio) and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution. Allow the solution to reach room temperature and dilute to volume with the same diluent. This results in a stock solution concentration of 200 μg/mL. For working standard solutions, transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent to achieve a concentration of 10 μg/mL [3].
Carefully empty the contents of ten 40 mg Retevmo capsules onto a clean, dry watch glass. Accurately weigh powder equivalent to 20 mg of this compound and transfer quantitatively to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate with intermittent shaking for one hour to ensure complete extraction of the drug. Cool the solution to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Transfer 0.5 mL of this filtrate to a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 10 μg/mL [3].
Forced degradation studies are essential for understanding the inherent stability of this compound and identifying potential degradation products. Conduct these studies under various stress conditions including acid, base, oxidation, thermal, and photolytic exposure [4].
Transfer approximately 50 mg of this compound API to a 50 mL volumetric flask and add 2 mL of 0.1N hydrochloric acid. Allow the solution to stand at room temperature for 30 minutes, then neutralize with 2 mL of 0.1N sodium hydroxide. Dilute to volume with mobile phase to achieve a final concentration of 1 mg/mL. Filter through a 0.45 μm membrane filter before HPLC analysis. Under these conditions, this compound generates several degradation products, including a major unknown impurity designated as sel-1 which has been isolated and characterized [5] [6].
Transfer approximately 50 mg of this compound API to a 50 mL volumetric flask and add 2 mL of 3% hydrogen peroxide solution. Allow the solution to stand at room temperature for 30 minutes, then dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter before HPLC analysis. Oxidative stress typically produces degradation products through mechanisms involving the pyridine and pyrazolopyridine rings of this compound [4].
For thermal degradation, expose the solid API to 60°C for two weeks in a stability chamber. For photolytic degradation, expose the solid API to UV light (approximately 200 Watt hours/m²) and visible light (approximately 1.2 million lux hours) in a photostability chamber. After exposure, prepare samples at 1 mg/mL concentration in mobile phase for HPLC analysis [4].
For isolation of unknown degradation products, use semi-preparative liquid chromatography with a C18 preparative column (250 mm × 21.2 mm, 5 μm). Employ a mobile phase consisting of 10 mM ammonium acetate buffer (pH 4.5) and acetonitrile in a gradient elution mode. Monitor the eluent at 235 nm and collect the fraction corresponding to the impurity of interest. Concentrate the collected fraction under reduced pressure and lyophilize to obtain the pure impurity as a white amorphous powder [5] [6].
Characterize the isolated impurity using high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR experiments. For the major acid-induced degradation product (sel-1), the chemical formula was determined to be C28H29N7O3, identified as 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-oxo-1,6-dihydropyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile [5] [6].
The developed HPLC method for related substances has been comprehensively validated according to ICH Q2(R1) guidelines. The method demonstrates excellent specificity with baseline separation of this compound from its known impurities (imp-A, imp-B, imp-C, and imp-D) and degradation products. The linearity of the method has been established over the specified concentration range for both the drug substance and its impurities, with correlation coefficients exceeding 0.999. The method exhibits good precision with %RSD values for peak areas less than 2.0% for system precision and less than 5.0% for method precision. Accuracy has been demonstrated through recovery studies conducted at various concentration levels, with mean recovery values between 98% and 102% for all analytes [1] [2].
The robustness of the method was evaluated by deliberate variations in chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% absolute change in organic component). Results indicated that the method remains unaffected by small but deliberate variations, as evidenced by consistent retention times and resolution between critical pairs. The limit of detection (LOD) and limit of quantitation (LOQ) for impurities were determined to be 0.01 μg/mL and 0.03 μg/mL, respectively, demonstrating adequate sensitivity for impurity detection and quantitation [1] [4].
Forced degradation studies revealed that this compound is susceptible to degradation under various stress conditions. Acidic conditions produce the most significant degradation, generating multiple degradation products. The major acid-induced degradation product (sel-1) has been isolated and characterized with a chromatographic purity of 99.1%. Structural elucidation revealed that this impurity forms through hydrolysis of the methoxy group on the pyridine ring, resulting in a carbonyl group [5] [6].
Other degradation products identified include:
The following diagram illustrates the degradation pathways of this compound under various stress conditions:
Interestingly, cytotoxicity studies conducted using MTT assays revealed that the major acid-induced degradation product (sel-1) exhibits significant antitumor activity, particularly against HepaRG and MKN-1 cell lines. Surprisingly, this impurity demonstrated stronger inhibition than this compound itself in certain cell lines, suggesting that not all degradation products necessarily represent undesirable compounds with reduced efficacy or increased toxicity. This finding highlights the importance of thorough characterization of degradation products, as some may retain or even enhance pharmacological activity, potentially offering opportunities for new drug development [5].
When implementing the related substances method for this compound, particular attention should be paid to mobile phase preparation. The aqueous component must be accurately adjusted to pH 2.5 using orthophosphoric acid or another suitable acid. The addition of triethylamine (0.4%) serves as a tailing reducer, improving peak symmetry. Fresh mobile phase should be prepared daily to prevent buffer crystallization and microbial growth. During method transfer, the column temperature should be strictly maintained at 35°C to ensure consistent retention times and resolution between critical pairs [1] [2].
For analysis of capsule formulations, the extraction procedure is critical for obtaining accurate results. The recommended one-hour sonication with intermittent shaking ensures complete extraction of the drug from excipients. Filter compatibility should be verified, and the first few mL of filtrate should be discarded to avoid potential adsorption of the drug to the filter membrane. During system suitability testing, the tailing factor for this compound peak should not exceed 2.0, and the theoretical plates should be greater than 5000 [3].
Table 3: Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Peak Tailing | Silanol interactions | Ensure mobile phase contains 0.4% triethylamine |
| Retention Time Shift | Mobile phase pH variation | Standardize buffer preparation procedure |
| Baseline Noise | Contaminated column or mobile phase | Purge system with fresh mobile phase, replace column if necessary |
| Poor Resolution | Column temperature fluctuation | Verify column oven temperature stability |
| Impaired Impurity Separation | Gradient profile deviation | Calibrate HPLC system for gradient accuracy |
The HPLC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound and its related substances. The gradient method enables comprehensive separation and quantification of process-related impurities and degradation products, supporting drug development and quality control activities. The isocratic method offers a rapid and efficient option for assay determination of this compound in capsule formulations. The identification of a degradation product with enhanced cytotoxicity highlights the importance of thorough impurity characterization in pharmaceutical development. These methods can be successfully implemented in quality control laboratories for routine analysis and stability studies of this compound drug substances and products, ultimately contributing to the assurance of drug safety and efficacy.
1. Background and Principle Selpercatinib is a selective RET kinase inhibitor used in treating RET-altered cancers. Preclinical pharmacokinetic studies require a robust, sensitive, and specific bioanalytical method to quantify this compound in biological matrices like rat plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. This protocol aims to outline a validated LC-MS/MS method suitable for this application, adapted from a recently published study on metabolic stability [1].
2. Experimental Protocol
2.1. Reagents and Chemicals
2.2. Instrumentation and Conditions
2.3. Detailed LC-MS/MS Method Parameters
2.4. Sample Preparation Procedure A simple protein precipitation extraction is recommended.
2.5. Preparation of Calibration Standards and Quality Controls
Before applying the method to pharmacokinetic studies, a full validation following FDA or EMA guidelines should be performed. The table below outlines the expected performance based on the adapted method.
Table 1: Key Validation Parameters and Targets
| Validation Parameter | Result / Target | Reference / Note |
|---|---|---|
| Linearity Range | 1 - 3000 ng/mL | [1] |
| Regression Model | y = 1.7298x + 3.62941 (r² = 0.9949) | Example from HLM study [1] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1] |
| Intra-batch Accuracy | -6.56% to 5.22% (% Bias) | [1] |
| Intra-batch Precision | ≤ 5.08% (% RSD) | [1] |
| Inter-batch Accuracy | Data to be established | Should be within ±15% |
| Inter-batch Precision | ≤ 3.15% (% RSD) | [1] |
| Extraction Recovery | ~100.8% for this compound | From protein precipitation [1] |
| Matrix Effect | Acceptable (IS-normalized) | As per FDA guidelines [1] |
| Carryover | Not observed | Confirmed in validation [1] |
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for a pharmacokinetic study of this compound.
Once validated, this method can be applied to a standard pharmacokinetic study in rats.
Selpercatinib (RETEVMO) is a selective RET kinase inhibitor approved for the treatment of various cancers with RET gene mutations, including RET-rearranged non-small cell lung cancer (NSCLC) and thyroid cancer. As a targeted therapy, it represents a significant advancement in precision oncology, but its clinical efficacy and patient safety can be compromised by the presence of process-related impurities and degradation products in the active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guidelines mandate that stability-indicating methods must be capable of separating drug substances from their degradation products to ensure product quality, safety, and efficacy throughout the shelf life. Currently, research on detecting these impurities in this compound remains limited, creating a significant gap in quality control protocols for this important therapeutic agent.
The development of a validated stability-indicating analytical method is therefore essential for pharmaceutical analysis and quality assurance. These methods are specifically designed to accurately quantify the active ingredient while simultaneously detecting and quantifying degradation products and process impurities that may form under various storage conditions. This application note provides a comprehensive protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for this compound, developed and validated according to ICH Q2(R1) guidelines, offering researchers a reliable tool for quality assessment of this compound in both bulk drug substance and finished pharmaceutical products.
The stability-indicating HPLC method for this compound employs a reversed-phase chromatographic system with gradient elution. The following conditions have been optimized for effective separation of this compound from its process-related impurities and degradation products:
The method utilizes a gradient elution program to achieve optimal separation of this compound from its impurities, which may exhibit a wide range of polarities. The acidic mobile phase (pH 2.5) enhances peak shape and improves separation efficiency for this basic compound. The inclusion of triethylamine in the mobile phase serves as a silanol masking agent, further improving peak symmetry and chromatographic performance.
For the analysis of this compound API, prepare a stock solution at a concentration of approximately 1 mg/mL in a suitable solvent such as 50% acetonitrile in water. For dosage form analysis, powder and extract an equivalent amount of this compound from the formulation matrix using the same solvent system. Sonication and filtration through a 0.45 μm membrane filter are recommended to ensure complete dissolution and removal of particulate matter that could damage the chromatographic column.
Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions:
After stress treatment, samples are diluted with mobile phase to an appropriate concentration (typically 0.1-1.0 mg/mL) and analyzed using the developed HPLC method. The peak purity of this compound should be confirmed using a photodiode array detector to ensure no co-elution with degradation products.
The stability-indicating HPLC method for this compound has been systematically validated according to ICH Q2(R1) guidelines. The validation parameters and results are summarized in the table below:
Table 1: Method Validation Results for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed from impurities, degradation products, or excipients | Baseline separation of all peaks |
| Linearity | Correlation coefficient (r²) > 0.999 | r² ≥ 0.999 |
| Range | 50-150% of target concentration | Appropriate for intended application |
| Precision | RSD < 2.0% for system precision; RSD < 2.80% for method precision | RSD ≤ 2.0% for system; RSD ≤ 3.0% for method |
| Accuracy | Recovery 98-102% | Recovery 98-102% |
| Detection Limit (LOD) | Not specified in search results | Typically signal-to-noise ratio 3:1 |
| Quantitation Limit (LOQ) | Not specified in search results | Typically signal-to-noise ratio 10:1, RSD ≤ 5.0% |
| Robustness | Method resistant to small changes in flow rate, temperature, and mobile phase composition | Consistent performance with deliberate variations |
The method demonstrated excellent specificity by efficiently separating this compound from all known impurities and degradation products formed under various stress conditions. The linearity was established over a specified range with a correlation coefficient greater than 0.999, indicating a direct proportional relationship between concentration and detector response. The precision of the method, expressed as relative standard deviation (RSD), was well within acceptable limits for both system precision and method precision. Accuracy was confirmed by recovery studies using spiked samples, with results ranging between 98% and 102%. The method also showed good robustness when subjected to deliberate variations in method parameters, maintaining reliable performance under normal operational fluctuations.
Table 2: Forced Degradation Profile of this compound Under Various Stress Conditions
| Stress Condition | Duration | % Degradation | Major Degradation Products |
|---|---|---|---|
| Acidic hydrolysis | 2 hours at 70°C | Significant degradation observed | Multiple degradation peaks |
| Alkaline hydrolysis | 1 hour at room temperature | Moderate degradation | Several degradation products |
| Oxidative degradation | 5 hours with 6% H₂O₂ | 10-20% degradation | Two major degradation products |
| Thermal degradation | As specified per protocol | Varies based on conditions | Dependent on temperature and humidity |
| Photolytic degradation | As per ICH Q1B | Minimal to moderate degradation | Product-dependent on light source |
Purpose: To subject this compound to various stress conditions and demonstrate that the method can separate the drug substance from its degradation products.
Materials and Reagents:
Procedure:
Analysis: Inject each stressed sample into the HPLC system following the chromatographic conditions described in Section 2.1. Compare the chromatograms with those of untreated this compound to identify degradation peaks.
Purpose: To demonstrate that the analytical method produces results that are directly proportional to the concentration of this compound over the specified range.
Materials and Reagents:
Procedure:
Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999. The y-intercept should not be significantly different from zero.
The following workflow diagram illustrates the key stages in the development and validation of the stability-indicating method for this compound:
Figure 1: Workflow for the development and validation of a stability-indicating HPLC method for this compound
Purpose: To verify the precision of the method by evaluating repeatability (intra-day precision) and intermediate precision (inter-day precision).
Materials and Reagents:
Procedure for Repeatability:
Procedure for Intermediate Precision:
Acceptance Criteria: The %RSD for repeatability should be not more than 2.0%. The %RSD for intermediate precision should be not more than 3.0%.
The validated stability-indicating HPLC method for this compound has several important applications in pharmaceutical analysis and quality control:
The primary application of this method is in the quality assessment of this compound bulk drug substance and finished pharmaceutical products. The method can simultaneously detect and quantify process-related impurities (imp-A, imp-B, imp-C, imp-D) and degradation products, providing comprehensive impurity profiling for batch release testing. Regular monitoring of these impurities helps ensure that this compound products maintain their quality attributes throughout the shelf life, directly contributing to patient safety and therapeutic efficacy.
The method is ideally suited for conducting accelerated and long-term stability studies of this compound as required by ICH guidelines Q1A(R2) and Q1B. By accurately quantifying the drug substance and its degradation products over time under various storage conditions (e.g., different temperature and humidity levels), the method provides critical data for establishing retest periods and shelf lives. The stability-indicating capability ensures that any changes in product quality can be reliably detected and appropriate actions taken.
The method enables comparative assessment of impurity profiles across different production batches, helping to identify consistency in manufacturing processes and raw material quality. Significant variations in impurity profiles may indicate process deviations or changes in starting materials, allowing for timely investigation and corrective actions. This application is particularly valuable during process validation and technology transfer activities.
While the primary focus of this method is on drug substance and product quality control, a separate HPLC-UV method with fluorescence detection has been developed for the determination of this compound in human plasma, enabling therapeutic drug monitoring in clinical practice [1] [2]. This application is particularly valuable given the dose-dependent adverse effects and potential for pharmacokinetic interactions with other medications. The plasma method exhibits a linear range of 0.5-8.0 µg/mL with a coefficient of determination (r²) of 0.9996, making it suitable for monitoring therapeutic concentrations in patients [1].
The following diagram illustrates the relationship between the various applications of the this compound HPLC method and their impact on drug quality and patient safety:
Figure 2: Applications of this compound HPLC method and their impact on drug quality and patient safety
The stability-indicating HPLC method described in this application note provides a robust, specific, and accurate analytical procedure for the determination of this compound and its related substances. The method has been comprehensively validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent performance characteristics including specificity, linearity, precision, accuracy, and robustness. The method effectively separates this compound from its process-related impurities and degradation products, making it suitable for application in stability studies and quality control of both bulk drug substance and finished pharmaceutical products.
This method represents a significant contribution to the quality assurance of this compound, an important targeted therapy for RET-positive cancers. By ensuring the detection and control of potentially harmful impurities, the method supports the manufacture of high-quality this compound products, ultimately contributing to patient safety and therapeutic efficacy. The detailed protocols provided in this application note enable straightforward implementation in quality control laboratories, facilitating adoption in both industrial and regulatory settings.
Further applications of this methodology may include comparative studies of different this compound formulations, investigation of degradation pathways, and support for regulatory submissions. The fundamental principles applied in the development and validation of this method can also serve as a template for analytical scientists working on other pharmaceutical compounds requiring stability-indicating methods.
Selpercatinib (marketed as Retevmo) is an orally administered, selective RET (rearranged during transfection) kinase inhibitor approved for treating various cancers with RET gene mutations, including non-small cell lung cancer (NSCLC) and thyroid cancers. The chemical structure of this compound enables selective binding with enzymes in cells harboring RET gene mutations, inhibiting their activity and thereby restraining tumor cell proliferation. As with all pharmaceutical compounds, ensuring the purity and safety of this compound requires thorough characterization of both process-related impurities and degradation products that may form during synthesis or storage.
The presence of impurities in the active pharmaceutical ingredient (API) can significantly impact the safety, efficacy, and quality of the final drug product. Particularly, some degradation products may exhibit cytotoxic properties or other undesirable biological activities that pose risks to patients. This document provides detailed application notes and experimental protocols for the separation, identification, and characterization of this compound impurities using advanced analytical techniques, with emphasis on mass spectrometry and complementary methodologies.
The foundation of effective impurity characterization begins with robust chromatographic separation. The following optimized HPLC method effectively separates this compound from its process-related and degradation impurities:
This method has demonstrated excellent specificity, sensitivity, linearity, precision, accuracy, and robustness in accordance with ICH Q2(R1) guidelines, efficiently separating this compound from its known and unknown impurities [2].
Mass spectrometry serves as the cornerstone technique for structural elucidation of this compound impurities. The following approaches have proven effective:
Table 1: Mass Spectrometry Parameters for this compound Impurity Characterization
| Parameter | Configuration 1 | Configuration 2 |
|---|---|---|
| Technique | LC-MS/MS | HRMS |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Ionization Mode | Positive or Negative | Positive |
| Mass Analyzer | Triple Quadrupole | Time-of-Flight (TOF) |
| Mass Range | 50-1000 m/z | 100-1000 m/z |
| Resolution | Unit Mass | >20,000 FWHM |
| Collision Energy | Ramped 10-40 eV | - |
Forced degradation studies are conducted to elucidate the inherent stability characteristics of this compound and identify potential degradation products.
Termination Procedure: Neutralize acidic/basic reactions, quench oxidative degradation with excess reducing agent, and analyze samples immediately or store at -20°C until analysis.
The following diagram illustrates the comprehensive workflow for characterizing this compound impurities:
Multiple degradation products of this compound have been characterized under various stress conditions:
Table 2: Characterized Degradation Products of this compound
| Degradation Product | Molecular Formula | Observed m/z | Stress Condition | Structural Characteristics |
|---|---|---|---|---|
| DP 1 | C₂₈H₂₉N₇O₃ | 526.222 | Acidic, Basic | 6-hydroxy-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile [1] |
| DP 2 | C₂₅H₂₉N₇O₂ | 482.230 | Acidic, Basic | 6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol [1] |
| DP 3 | C₂₇H₂₇N₇O | 488.220 | Photolytic | (6-hydroxy-4-(6-(6-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile [1] |
| DP 4 | C₂₅H₃₀N₈O₂ | 497.241 | Basic | 1-amino-6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol [1] |
| DP 5 | C₂₅H₂₉N₇O₂ | 482.230 | Oxidative | 6-(2-hydroxy-2-methyl-propoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile [1] |
| Unknown Acidic Impurity | C₂₈H₂₉N₇O₃ | 526.229 | Acidic | Demethylation and rearrangement product with cytotoxic activity [4] |
The developed HPLC methods have been rigorously validated according to ICH guidelines:
Table 3: Method Validation Summary for this compound Impurity Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|
| Linearity Range | 30-240 μg/mL (this compound) 0.03-0.24 μg/mL (impurities) | R² ≥ 0.999 [1] | | Limit of Detection (LOD) | 0.01 μg/mL for impurities | Signal-to-Noise ≥ 3 [1] | | Limit of Quantitation (LOQ) | 0.015-0.03 μg/mL for impurities | Signal-to-Noise ≥ 10 [1] [3] | | Precision (% RSD) | <2% for retention time <5% for peak area | ≤2% for retention time ≤10% for peak area [2] | | Accuracy (% Recovery) | 90-110% for impurities | 80-120% [2] | | Robustness | Insignificant impact by small variations in pH, temperature, and mobile phase composition | System suitability parameters within limits [2] |
The structural characterization of unknown impurities follows a systematic approach:
For the unknown acidic impurity characterized by Wang et al., the structure was determined to be a demethylation product with the chemical formula C₂₈H₂₉N₇O₃, exhibiting a [M+H]⁺ ion at m/z 526.229. Structural modifications included demethylation of the methoxypyridine moiety and rearrangement of the diazabicyclo[3.1.1]heptane ring system [4].
An important aspect of impurity characterization is evaluating their potential biological effects. The isolated unknown acidic impurity of this compound was subjected to cytotoxicity assessment using MTT assays:
This finding highlights the importance of thorough impurity characterization not only for quality control but also for understanding the complete pharmacological profile of drug products.
Table 4: Common Issues and Solutions in this compound Impurity Analysis
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Peak Resolution | Inadequate mobile phase optimization | Adjust pH, organic modifier比例, or gradient program |
| Low MS Sensitivity | Ion suppression or inefficient ionization | Modify mobile phase additives or sample concentration |
| Irreproducible Retention Times | Column temperature fluctuations or mobile phase inconsistency | Control column temperature and prepare mobile phase fresh |
| Multiple Unknown Peaks | Extensive degradation or contamination | Review sample preparation and storage conditions |
| High Background Noise | Contaminated column or mobile phase | Flush column and use high-purity reagents |
The comprehensive protocols outlined in this document provide researchers with robust methodologies for the separation, identification, and characterization of this compound impurities. The combination of stability-indicating HPLC methods with advanced mass spectrometric techniques enables thorough impurity profiling that meets regulatory requirements.
Key advantages of these approaches include:
The characterization of this compound impurities is not merely a regulatory requirement but an essential component of comprehensive drug development that ensures patient safety and product quality. The methodologies described herein can be adapted for similar characterization workflows for other pharmaceutical compounds.
This compound (commercially known as LOXO-292) is a groundbreaking targeted therapy that has revolutionized treatment for cancers driven by RET (rearranged during transfection) gene alterations. As a highly selective RET kinase inhibitor, it demonstrates precise therapeutic effects against RET-positive non-small cell lung cancer (NSCLC) and various thyroid cancers. The drug received FDA approval in 2020 based on its exceptional efficacy in clinical trials, achieving response rates of approximately 64% in NSCLC patients and 70% in thyroid cancer patients. Its molecular structure (C₂₉H₃₁N₇O₃) enables selective binding to RET kinases, effectively inhibiting tumor growth by blocking critical signaling pathways. [1] [2]
Forced degradation studies represent a critical component of pharmaceutical development, providing essential insights into the intrinsic stability of drug substances under various stress conditions. These intentional stress studies help identify potential degradation products, elucidate degradation pathways, and facilitate the development of stability-indicating analytical methods. For this compound, understanding its degradation behavior is particularly important given its targeted therapeutic application in cancer treatment, where patient safety and drug efficacy must be rigorously maintained. These studies also support regulatory submissions by demonstrating analytical method specificity and providing insight into the drug's stability characteristics under conditions more severe than those used in accelerated stability testing. [3] [4] [5]
Forced degradation studies for small molecule drugs like this compound should be designed to investigate the drug's susceptibility to various stress conditions that may be encountered during manufacturing, storage, or administration. The International Conference on Harmonization (ICH) guidelines recommend subjecting drug substances to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions to understand their stability profiles. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API), which provides sufficient degradation products for method validation without generating secondary degradation products that may not be relevant to real-world storage conditions. This approach ensures the development of robust stability-indicating methods while maintaining relevance to actual stability profiles. [4]
When designing forced degradation studies for this compound, researchers should consider the chemical structure of the molecule, particularly functional groups susceptible to degradation. This compound contains multiple sites vulnerable to hydrolysis, oxidation, and photodegradation, including cyano groups, aromatic nitrogen atoms, and ether linkages. The forced degradation protocol should include both solution-based and solid-state stress studies to comprehensively evaluate different degradation pathways. Proper controls must be included in each experiment to distinguish degradation products from process-related impurities or excipient interactions in formulated products. [4] [5]
Table 1: Recommended forced degradation conditions for this compound drug substance
| Stress Condition | Recommended Parameters | Degradation Observed | Key Degradation Products |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl at 60°C for 24 hours | Significant degradation | sel-1 impurity [2] [6] |
| Alkaline Hydrolysis | 0.1N NaOH at 60°C for 24 hours | Moderate degradation | Not fully characterized in available literature |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Mild to moderate degradation | Not fully characterized in available literature |
| Thermal Stress | 60°C for 10 days (solid state) | Mild degradation | Process-related impurities may increase |
| Photolytic Stress | ICH Q1B Option 2 conditions | Variable degradation | Photo-degradation products |
Table 2: Sample preparation for forced degradation studies of this compound
| Stress Condition | Sample Preparation | Recommended Concentration | Reaction Termination Method |
|---|---|---|---|
| Acidic Hydrolysis | Dissolve in methanol, dilute with 0.1N HCl | 1 mg/mL | Neutralize with 0.1N NaOH |
| Alkaline Hydrolysis | Dissolve in methanol, dilute with 0.1N NaOH | 1 mg/mL | Neutralize with 0.1N HCl |
| Oxidative Stress | Dissolve in methanol, dilute with 3% H₂O₂ | 1 mg/mL | Dilution with mobile phase |
| Thermal Stress | Expose solid drug substance to elevated temperature | N/A | Cool to room temperature |
| Photolytic Stress | Expose solid drug substance and solutions to UV/Vis light | 1 mg/mL (for solutions) | Protect from light |
For acid degradation studies, researchers have successfully isolated a significant degradation product (designated sel-1) by treating this compound with 0.1N hydrochloric acid at 60°C for 24 hours. This condition resulted in substantial degradation of the parent compound and formation of the sel-1 impurity, which was subsequently isolated and characterized. For alkaline degradation, 0.1N sodium hydroxide under similar conditions has been used, though available literature suggests less extensive degradation compared to acidic conditions. Oxidative stress with 3% hydrogen peroxide at room temperature for 24 hours typically produces mild to moderate degradation. [2] [6]
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been specifically developed and validated for the analysis of this compound and its related substances. This method effectively separates this compound from its process-related impurities and degradation products, demonstrating excellent specificity, sensitivity, and robustness. The method utilizes a chromatographic column (4.6 mm × 250 mm, 5 μm particles) with a flow rate of 1.0 mL/min, detection wavelength of 235 nm, injection volume of 10 μL, and column temperature of 35°C. The mobile phase employs a gradient elution program with mobile phase A consisting of water and acetonitrile (9:1 ratio, with aqueous component adjusted to pH 2.5, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine) and mobile phase B being pure acetonitrile. [7]
The gradient elution program is precisely timed as follows: 0-2 minutes at 5% B; 2-15 minutes with a linear gradient from 5% to 15% B; 15-30 minutes from 15% to 35% B; 30-35 minutes from 35% to 45% B; 35-36 minutes from 45% to 5% B; and finally 36-45 minutes at 5% B for column re-equilibration. This method has been systematically validated according to ICH Q2(R1) guidelines and demonstrates suitable performance characteristics for the quantification of this compound and its impurities, including excellent linearity, precision, accuracy, and robustness. The method efficiently separates known impurities (imp-A, imp-B, imp-C, and imp-D) as well as degradation products, confirming its efficacy as a stability-indicating method for this compound quality control. [7]
For the characterization of unknown degradation products, semi-preparative liquid chromatography (semi-Prep-LC) has been successfully employed to isolate impurities in pure form. The acid-induced degradation impurity sel-1 was isolated using semi-Prep-LC, resulting in a material with 99.1% chromatographic purity as determined by analytical HPLC. The isolation process typically involves injecting the degraded sample onto a preparative column and collecting fractions corresponding to the impurity peak of interest. These fractions are then pooled and concentrated to obtain the pure impurity for further characterization. [2] [6]
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of degradation products. HRMS provides accurate mass measurements that enable determination of elemental composition, while NMR (including ¹H and ¹³C techniques) offers detailed information about the molecular structure, including functional groups, atomic connectivity, and stereochemistry. For the sel-1 impurity, these techniques revealed a chemical formula of C₂₈H₂₉N₇O₃ and identified it as 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-oxo-1,6-dihydropyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile, representing a structural modification of the parent this compound molecule. [2] [6]
The acid-induced degradation of this compound leads to the formation of a significant impurity designated as sel-1. Through comprehensive structural elucidation using HRMS and NMR techniques, researchers determined that this impurity has a chemical formula of C₂₈H₂₉N₇O₃ and represents a structural modification of the parent compound. The impurity appears as a white amorphous powder with a maximum absorption peak at 235 nm. Structural analysis revealed that the transformation involves specific changes to the parent molecule's architecture, particularly in the pyridine and diazabicycloheptane regions of the molecule. [2] [6]
The identification of sel-1 demonstrates the importance of thorough degradation studies for targeted therapies like this compound. Understanding the chemical transformations that occur under stress conditions provides valuable insights for formulation development, packaging selection, and storage condition recommendations. Additionally, characterization of degradation products is essential for regulatory submissions and helps establish appropriate specifications for the drug substance and drug product. [2] [6]
A critical aspect of forced degradation studies is the assessment of biological activity of degradation products, which may differ significantly from the parent drug. Surprisingly, in vitro MTT assays revealed that the sel-1 impurity exhibits significant antitumor activity, particularly against HepaRG and MKN-1 cell lines. Even more notably, this impurity demonstrated stronger inhibition than the parent this compound compound in certain cell lines, suggesting that not all degradation products necessarily represent therapeutically inferior molecules. [6]
This finding has important implications for pharmaceutical development and quality control. While degradation products are typically considered undesirable impurities that may affect drug safety and efficacy, the discovery of degradation products with retained or even enhanced biological activity opens possibilities for novel drug candidate identification. However, comprehensive toxicological evaluation remains essential, as degradation products may have unexpected off-target effects or toxicological profiles that differ from the parent drug. [6]
Forced degradation studies form an integral component of regulatory submissions for new drug applications, providing critical evidence for the specificity of stability-indicating methods and insights into degradation pathways. While the FDA and ICH guidelines do not prescribe specific protocols for forced degradation studies, they clearly expect manufacturers to propose stability-indicating profiles that can detect changes in the identity, purity, and potency of drug products. Regulatory guidelines recommend stress studies that are more severe than accelerated conditions and should include analysis of thermolytic, hydrolytic, oxidative, and photolytic degradation mechanisms. [4] [5]
The FDA guidance specifically requests for drug substances at the time of registration: stressing in solution or suspension at acidic and alkaline pH under oxidation conditions; stressing the solid bulk drug substance at temperature and temperature-humidity conditions in excess of accelerated conditions; and photolytic stressing in the solid state. Although not required for Investigational New Drug (IND) applications, preliminary forced degradation studies are strongly recommended early in development to guide formulation development and analytical method validation. [4]
The methodologies described in these application notes directly support the implementation of robust quality control systems for this compound drug substance and drug products. The developed HPLC method serves as a stability-indicating method for routine quality control testing, enabling monitoring of impurity levels throughout the product lifecycle. The identification and characterization of degradation products like sel-1 help establish meaningful specification limits for related substances and provide scientific justification for these limits based on actual degradation behavior. [7] [2]
Furthermore, the knowledge gained from forced degradation studies informs formulation strategies to enhance drug product stability. For instance, understanding the acid liability of this compound may justify the development of enteric-coated formulations to protect the API from gastric pH. Similarly, identification of oxidation-prone moieties may support the use of antioxidants in liquid formulations or the selection of appropriate packaging materials to minimize oxidative degradation. The forced degradation data also guides the establishment of retest periods and shelf life for the drug substance and drug product, respectively, supported by scientific understanding of degradation pathways. [4] [5]
The following diagram illustrates the complete experimental workflow for forced degradation studies of this compound:
Objective: To isolate and characterize the major acid-induced degradation product of this compound (sel-1) using semi-preparative liquid chromatography.
Materials and Equipment:
Procedure:
Stress Study Setup: Prepare a solution of this compound in methanol at a concentration of 1 mg/mL. Add 0.1N HCl to achieve a final drug concentration of 0.5 mg/mL in 0.05N HCl. Heat the solution at 60°C for 24 hours in a sealed container.
Reaction Termination: After 24 hours, neutralize the solution with 0.1N NaOH and dilute with mobile phase to stop the degradation process.
Analytical Screening: Analyze the degraded sample using the analytical HPLC method described in Section 3.1 to confirm the presence of the target impurity and determine its retention time.
Method Scaling: Scale up the analytical HPLC method to semi-preparative conditions. Adjust flow rate, injection volume, and gradient program as needed while maintaining separation efficiency.
Impurity Isolation: Inject multiple aliquots of the degraded sample onto the semi-preparative column. Collect fractions corresponding to the retention time of the target impurity (sel-1).
Purity Assessment: Analyze the collected fractions using analytical HPLC to assess purity. Pool fractions with purity >95% and evaporate the solvent under reduced pressure at temperatures below 40°C.
Structural Elucidation:
Cytotoxicity Evaluation:
Safety Considerations: Perform all procedures wearing appropriate personal protective equipment. Work in a well-ventilated fume hood when handling organic solvents and concentrated acids.
Forced degradation studies of this compound provide critical insights into the stability profile of this important targeted therapy. The developed HPLC method offers a robust, stability-indicating technique for monitoring this compound and its related substances, effectively separating process-related impurities and degradation products. The isolation and characterization of the acid-induced degradation product sel-1 demonstrates the importance of comprehensive degradation studies, particularly when degradation products may exhibit significant biological activity.
These application notes and protocols provide researchers with detailed methodologies for conducting forced degradation studies on this compound, from initial stress studies through to structural elucidation and biological assessment of degradation products. Implementation of these protocols will support the ongoing quality assurance of this compound and contribute to the safe and effective use of this targeted cancer therapy.
This compound (marketed as Retevmo by Eli Lilly and Company) represents a significant advancement in precision oncology as a highly selective and potent RET kinase inhibitor. The U.S. Food and Drug Administration (FDA) granted regular approval to this compound in September 2022 for treating adult patients with locally advanced or metastatic solid tumors harboring RET gene fusions, marking it as the first RET inhibitor approved for this tissue-agnostic indication [1] [2]. This approval underscores the importance of reliable bioanalytical methods to support drug development and therapeutic monitoring.
The FDA M10 guidance on Bioanalytical Method Validation and Study Sample Analysis (November 2022) provides harmonized regulatory expectations for bioanalytical assays used in nonclinical and clinical studies supporting regulatory submissions. This guidance outlines comprehensive recommendations for validating chromatographic and ligand-binding assays, emphasizing the need for demonstrating reliability and suitability for intended use [3]. For small molecule drugs like this compound, the M10 guidance serves as the primary regulatory standard, replacing the previous FDA BMV 2018 guidance and providing a framework for generating credible analytical data [4]. According to ICH M10, bioanalytical method validation must establish assay performance characteristics through assessment of specificity, sensitivity, accuracy, precision, matrix effects, and stability under defined conditions [3] [5].
A highly specific, sensitive, and rapid liquid chromatography tandem mass spectrometry (LC-MS/MS) method has been developed and validated for quantifying this compound in human liver microsomes (HLMs) to support metabolic stability assessments [1]. The method employs a triple quadrupole detector (TQD) operated with a positive electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which offers superior sensitivity and selectivity compared to single reaction monitoring approaches used in earlier methods [1]. The chromatographic separation utilizes a Luna 3 µm PFP(2) stationary phase (150 × 4.6 mm) with an isocratic mobile phase at a controlled temperature of 23 ± 1°C, achieving resolution between this compound and the internal standard (filgotinib) within a shortened run time of 3 minutes [1].
This validated method represents significant improvements over previously reported approaches, including a wider linear range (1-3000 ng/mL versus 2-2000 ng/mL in earlier methods), reduced organic solvent consumption through isocratic elution, and enhanced detection capability through MRM transitions [1] [6]. The method has demonstrated applicability for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data for understanding this compound's pharmacokinetic profile [1].
Table 1: Validation Parameters and Performance Characteristics of the LC-MS/MS Method for this compound Quantification
| Validation Parameter | Experimental Results | FDA M10 Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-3000 ng/mL | Specific to analyte and intended use |
| Regression Equation | y = 1.7298x + 3.62941 | Correlation coefficient (r²) ≥ 0.99 |
| Coefficient of Determination (r²) | 0.9949 | ≥ 0.99 |
| Intra-batch Accuracy | -6.56% to 5.22% | Within ±15% |
| Inter-batch Accuracy | 5.08% to 3.15% | Within ±15% |
| Intra-batch Precision | ≤5.22% | ≤15% |
| Inter-batch Precision | ≤3.15% | ≤15% |
| Limit of Quantification (LOQ) | 0.78 ng/mL | Signal-to-noise ratio ≥10, precision ≤20%, accuracy ±20% |
| Extraction Recovery | 100.8% ± 3.14% (this compound), 102.34% ± 2.86% (IS) | Consistent and reproducible |
| Matrix Effect | Acceptable per FDA guidelines | IS-normalized matrix factor 0.8-1.2 |
The validation followed a comprehensive approach assessing all critical parameters outlined in FDA M10 guidelines [3]. The method demonstrated excellent specificity with optimal separation and resolution of this compound and internal standard peaks, with no interference from blank HLM matrix observed [1]. The limit of quantification (LOQ) of 0.78 ng/mL confirms the method's sensitivity, which is essential for detecting low analyte concentrations in metabolic stability studies [1].
Protein Precipitation Extraction: Transfer 100 µL of HLM sample into a clean microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing the internal standard (filgotinib, 50 ng/mL). Vortex vigorously for 60 seconds to ensure complete protein precipitation. Centrifuge at 14,000 × g for 10 minutes at 4°C. Carefully collect the supernatant and transfer to a clean autosampler vial for LC-MS/MS analysis [1].
Calibration Standards and Quality Controls: Prepare calibration standards across the concentration range (1-3000 ng/mL) by spworking stock solutions of this compound into blank HLM matrix. Similarly, prepare quality control samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 2400 ng/mL) to monitor assay performance during sample analysis. Process all samples following the protein precipitation protocol described above [1].
Table 2: Instrumental Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Chromatographic System | HPLC with isocratic elution |
| Column | Luna 3 µm PFP(2) (150 × 4.6 mm) |
| Mobile Phase | Not specified in detail, but isocratic |
| Flow Rate | 0.4 mL/min |
| Run Time | 3.0 minutes |
| Temperature | 23 ± 1°C |
| Injection Volume | Not specified (typically 5-20 µL) |
| MS Detection | Triple quadrupole with positive ESI |
| Ion Mode | Multiple reaction monitoring (MRM) |
| This compound MRM Transition | m/z 525 → 122 (quantifier) and m/z 525 → 59 (qualifier) |
| Internal Standard MRM Transition | Filgotinib (specific transition not detailed) |
The experimental workflow involves sample preparation followed by LC-MS/MS analysis under the specified conditions, with data processing using appropriate analytical software:
Before conducting in vitro experiments, in silico assessment of this compound's metabolic lability was performed using the P450 metabolic model of the StarDrop software package [1]. The composite site lability (CSL) value of 0.9797 indicated a high metabolic rate, predicting that this compound would be extensively metabolized [1]. The analysis identified the methylpropoxy group (C1, C3, and C4) and the methoxy group (C38) as primary sites of metabolic lability, with CYP3A4 expected to be the major enzyme involved in its metabolism [1].
Incubation Preparation: Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), this compound (1 µM), and an NADPH-regenerating system in 100 mM phosphate buffer (pH 7.4). Pre-incubate the mixtures for 5 minutes at 37°C in a water bath with gentle shaking. Initiate the reaction by adding the NADPH-regenerating system [1].
Time Course Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 100 µL aliquots from the incubation mixture and immediately transfer to ice-cold acetonitrile to terminate the reaction. Include negative controls without NADPH to account for non-enzymatic degradation [1].
Sample Analysis: Process all samples using the protein precipitation method described in Section 3.1. Analyze via the validated LC-MS/MS method to determine the parent drug concentration remaining at each time point [1].
Half-life Calculation: Plot the natural logarithm of the remaining this compound concentration against time. Calculate the elimination rate constant (k) from the slope of the linear regression. Determine the in vitro half-life using the equation: t~1/2~ = 0.693/k [1].
Intrinsic Clearance: Calculate the intrinsic clearance (Cl~int~) using the following equation: Cl~int~ = (0.693 / t~1/2~) × (Incubation Volume / Microsomal Protein) × (45 mg microsomal protein / gram liver) × (20 g liver / kg body weight) [1].
The metabolic stability assessment revealed that this compound exhibits an intermediate clearance rate with an in vitro half-life of 23.82 minutes and intrinsic clearance of 34 mL/min/kg [1]. These parameters suggest moderate hepatic extraction and contribute to predicting in vivo pharmacokinetic behavior, particularly bioavailability and dosing regimens [1].
The validated LC-MS/MS method has been successfully applied to evaluate the metabolic stability of this compound, providing critical data for predicting its in vivo pharmacokinetic profile [1]. Understanding the metabolic fate of this compound is essential for dosing strategy optimization, particularly given its intermediate clearance rate, which may influence dosing frequency and potential drug-drug interactions [1]. The method's applicability to HLM matrices makes it particularly valuable for early-stage drug development decisions regarding candidate selection and progression [1].
For regulatory submissions, complete method validation documentation must be included, comprising the validation report, representative chromatograms, calibration curves, and stability data [3] [5]. The FDA M10 guidance emphasizes that all bioanalytical data submitted in support of regulatory applications must demonstrate adequate accuracy, precision, and reproducibility throughout the application range [3]. When applied to study sample analysis, proper quality control measures must be implemented, including the analysis of QC samples at a minimum of three concentrations in duplicate, with at least 67% of QC samples falling within 15% of their nominal concentrations [3].
The validated LC-MS/MS method for this compound quantification in human liver microsomes complies with all FDA M10 requirements for bioanalytical method validation, demonstrating excellent sensitivity, precision, accuracy, and robustness [1] [3]. The application of this method to metabolic stability studies has provided valuable insights into this compound's pharmacokinetic properties, particularly its intermediate clearance rate, which informs clinical dosing strategies [1]. This comprehensive analytical approach supports the continued development of this compound as a targeted therapy for RET-driven cancers and represents a scientifically sound framework for bioanalytical method validation consistent with current regulatory expectations [1] [3] [2].
The following section provides the step-by-step methodology for the mitochondrial membrane potential assay and associated cell viability tests as described in the primary research.
This protocol is adapted from the work that investigated the combination of selpercatinib and MitoQ in RET-mutant thyroid cancer cells [1].
To contextualize the Δψm findings, the following viability assays were performed.
The table below summarizes key quantitative findings from the search results regarding the response of RET-altered cell lines to this compound.
| Cell Line / Model | RET Alteration | Assay Type | Key Finding / IC50 Value | Source |
|---|---|---|---|---|
| TPC-1 | CCDC6-RET fusion | Cell Viability | IC50: 15 nM | [1] |
| TPC-1/SELR (Resistant) | CCDC6-RET fusion | Cell Viability | IC50: ~185 nM (68-fold higher than parental) | [2] |
| CUTC48 | CCDC6-RET fusion | Cell Viability | IC50: ~1375 nM (de novo resistant) | [2] |
| Ba/F3 cells | RET E632_L633del | Cell Proliferation | IC50: ~16 nM | [3] |
| In-vivo Model | CCDC6-RET fusion | Xenograft Study | This compound + MitoQ suppressed tumors and prolonged animal survival more effectively than single agents | [1] |
The following diagrams illustrate the proposed mechanism of action for the this compound-MitoQ combination and a flowchart of the key experimental procedures.
This diagram visualizes the synergistic mechanism by which this compound pre-treatment potentiates MitoQ's anti-tumor effects.
This flowchart outlines the sequential steps for conducting the key experiments described in the protocols.
Molecular Basis of the Combination
Mechanism of Synergy Research indicates that RET inhibition with this compound significantly increases the Δψm in RET-mutated thyroid tumor cells. This hyperpolarization enhances the uptake and retention of Δψm-sensitive agents like MitoQ. The consequent high intramitochondrial concentration of MitoQ breaches redox homeostasis, leading to lethal oxidative stress and tumor cell death [1]. This mechanistic synergy allows for effective tumor suppression even with reduced doses of this compound [1] [4].
The following diagram outlines the proposed mechanism of action for this combination therapy:
The efficacy of the this compound and MitoQ combination has been demonstrated in both preclinical models and preliminary clinical cases.
Table 1: In Vitro Experimental Parameters and Findings
| Parameter | Details |
|---|---|
| Cell Lines | TPC1 (human PTC, CCDC6-RET fusion); PCCL3 rat thyrocytes (doxycycline-inducible NCOA4-RET) [1]. |
| This compound Treatment | IC~50~ ~15 nM in TPC1 cells; 72-hour treatment [1]. |
| MitoQ Treatment | IC~50~ ~250 nM in TPC1 cells; 48-hour treatment [1]. |
| Combination Synergy | 24-hour this compound pre-treatment followed by MitoQ. Synergy confirmed by SynergyFinder 2.0 and Combination Index (CI) analysis [1]. |
| Key Mechanistic Readout | Significant increase in Δψm measured by TMRM fluorescence; increased mitochondrial TPP-protein adducts upon MitoCP/MitoQ treatment [1]. |
Table 2: In Vivo and Clinical Observations
| Model/Observation | Details |
|---|---|
| In Vivo (Mouse Xenograft) | Combination of this compound and MitoQ suppressed CCDC6-RET fusion tumor growth and prolonged animal survival more effectively than either agent alone [1]. |
| Clinical Case 1 | Patient with CCDC6-RET fusion thyroid cancer, intolerant to regular this compound dose. Treatment with dose-reduced this compound + MitoQ resulted in tumor reduction [1] [4]. |
| Clinical Case 2 | Patient with RETM918T thyroid cancer, intolerant to regular this compound dose. Treatment with dose-reduced this compound + MitoQ resulted in tumor reduction and significantly improved quality of life for over one year [1] [4]. |
Protocol 1: In Vitro Combination Treatment and Viability Assay This protocol is used to assess the synergistic cytotoxic effects of this compound and MitoQ on RET-mutant thyroid cancer cell lines.
Protocol 2: Assessment of Mitochondrial Membrane Potential (Δψm) This protocol measures the effect of RET inhibition on mitochondrial membrane potential using the fluorescent dye TMRM.
RET Signaling Pathway and this compound Inhibition The diagram below illustrates the mechanism of RET activation and this compound inhibition that you can adapt for your research documentation.
Pathway Notes: The RET proto-oncogene encodes a receptor tyrosine kinase crucial for development [1]. In cancers, genomic alterations cause constitutive RET activation, driving tumorigenesis through downstream pathways [1]. This compound is a highly selective RET inhibitor that potently blocks this signaling, making it effective against RET-altered cancers [2] [3].
Table 1: Commonly Used RET-Altered Cell Lines in this compound Research
| Cell Line | RET Alteration Type | Cancer Type | Key Characteristics |
|---|---|---|---|
| TPC1 [2] | CCDC6-RET fusion (RET/PTC1) | Papillary Thyroid Cancer (PTC) | Well-characterized model for RET fusion-positive thyroid cancer. |
| Ba/F3 KIF5B-RET [1] | KIF5B-RET fusion | Non-Small Cell Lung Cancer (NSCLC) Model | Murine pro-B cell line engineered to express human RET fusions; allows for isolation of RET-specific effects. |
| Ba/F3 KIF5B-RET V804L/M [1] | KIF5B-RET fusion with gatekeeper mutation | NSCLC Model (Resistance Model) | Model for assessing activity against this compound-resistant gatekeeper mutations. |
| Ba/F3 KIF5B-RET G810R/S [1] | KIF5B-RET fusion with solvent-front mutation | NSCLC Model (Resistance Model) | Model for assessing activity against this compound-resistant solvent-front mutations. |
This standardized protocol is adapted from methodologies used in recent publications [1] [2].
(Treatment RLU - Blank RLU) / (Vehicle Control RLU - Blank RLU) * 100.Table 2: Summary of this compound Potency in Preclinical Models
| Cell Line / Model | Assay Type | Reported IC₅₀ Value | Key Experimental Context |
|---|---|---|---|
| TPC1 (CCDC6-RET fusion) [2] | Cell Viability (72-hour) | 15 nM | Human PTC cells; confirmed via Western blot by reduced RET phosphorylation and downstream signaling. |
| Ba/F3 KIF5B-RET (wild-type fusion) [1] | Cell Viability | Data in nM range | Engineered cell line used in studies comparing this compound with novel RET inhibitors. |
| Ba/F3 KIF5B-RET V804L (gatekeeper mutant) [1] | Cell Viability | Data in nM range | Model for a common resistance mutation to earlier RET inhibitors; this compound shows efficacy. |
| Ba/F3 KIF5B-RET G810R/S (solvent-front mutant) [1] | Cell Viability | Data in nM range | Model for on-target resistance to this compound; used to test next-generation inhibitors. |
Recent research reveals that RET inhibition increases mitochondrial membrane potential (Δψm). This can be leveraged in combination therapy, as shown in the workflow below [2].
Protocol Notes:
Q1: How prevalent and severe is this compound-induced hepatotoxicity?
Q2: What are the official monitoring recommendations for hepatotoxicity?
Q3: What is the recommended management protocol for hepatotoxicity?
Q4: Is hypertension a concern with this compound therapy?
Q5: How should this compound-induced hypertension be managed based on current guidelines?
Q6: What is the suspected mechanism behind this compound's hepatotoxicity?
The table below summarizes the key quantitative data on liver test abnormalities observed in clinical trials, providing a benchmark for researchers and clinicians.
| Parameter | Incidence | Details |
|---|---|---|
| Any ALT Elevation | Up to 55% of patients | Mostly mild in severity [1]. |
| ALT >5x ULN | 10% - 12% of patients | Median time to onset: 6 weeks (range: 1 day to >2 years) [1]. |
| Dose Interruption/Modification | 5% - 6% of patients | Due to serum aminotransferase elevations [1]. |
| Permanent Discontinuation | <1% of patients | Due to serum aminotransferase elevations [1]. |
The following diagram illustrates the suspected pathway through which this compound may cause hepatotoxicity, based on current knowledge.
This workflow provides a practical, step-by-step guide for managing hypertension and hepatotoxicity in patients receiving this compound.
Q1: What are the primary mechanisms of acquired resistance to selpercatinib? Resistance is broadly classified into on-target and off-target mechanisms. On-target resistance involves secondary mutations in the RET kinase domain that impair drug binding. Off-target resistance involves the activation of alternative oncogenic pathways that bypass RET's role in driving cancer growth [1] [2].
Q2: Which specific RET mutations are known to cause on-target resistance? The most frequently identified on-target mutations occur at the RET G810 residue in the solvent-front region. These mutations (e.g., G810R, G810S, G810C) are the predominant on-target mechanism and reduce the drug's binding affinity [2]. Other potential on-target mutations can occur at residues like L730 and V738 [3].
Q3: Can you provide examples of off-target resistance mechanisms? Yes, tumors can develop resistance by acquiring genomic alterations in other kinases. Clinically reported cases include the emergence of ETV6::NTRK3 and EML4::ALK gene fusions after this compound treatment. These alternative oncogenes sustain cancer cell proliferation independently of RET signaling [2].
Q4: How can I detect and monitor for these resistance mechanisms? Liquid biopsy of circulating tumor DNA (ctDNA) is a non-invasive method for longitudinal monitoring. For comprehensive analysis, next-generation sequencing (NGS) of tissue biopsies or ctDNA is recommended, as it can identify both known and novel resistance mutations and fusions without prior knowledge of the specific alteration [4] [1].
The table below summarizes the key characteristics of the primary resistance mechanisms to this compound.
| Mechanism Type | Key Alterations | Functional Consequence | Recommended Detection Methods |
|---|---|---|---|
| On-Target | RET G810 solvent-front mutations (e.g., G810S/R/C) [3] [2] | Steric hindrance that directly reduces drug binding affinity [2]. | NGS (tissue or liquid biopsy) |
| On-Target | Other RET mutations (e.g., L730V/I, V738A) [3] | Alters the RET kinase domain to interfere with inhibitor binding [3]. | NGS (tissue or liquid biopsy) |
| Off-Target / Bypass | ETV6::NTRK3 fusion [2] | Activates NTRK kinase signaling, providing an alternative growth and survival pathway [2]. | NGS (RNA-based is optimal for fusion detection) |
| Off-Target / Bypass | EML4::ALK fusion [2] | Activates ALK kinase signaling, bypassing the inhibited RET pathway [2]. | NGS (RNA-based is optimal for fusion detection) |
Here are detailed protocols for key experiments cited in clinical and preclinical studies on this compound resistance.
This protocol outlines the methodology for determining the sensitivity of RET mutants to this compound, as demonstrated in studies of the D898_E901del mutation [2].
1. Cell Line Generation:
2. Drug Sensitivity Assay:
3. Immunoblotting Validation:
The following diagram illustrates the logical workflow and key analysis points for this protocol.
This protocol describes the clinical approach used to serially monitor a patient and identify sequential, off-target resistance mechanisms [2].
1. Sample Collection and Processing:
2. Genomic Analysis:
3. Data Interpretation:
Understanding these mechanisms directly informs the development of next-generation therapeutic strategies.
Understanding the foundational methods is key for troubleshooting. Recent studies have successfully developed and validated HPLC-UV methods for quantifying this compound in human plasma and its related substances in bulk drug form [1] [2] [3].
The table below summarizes two established HPLC methods for your reference:
| Analysis Type | Human Plasma Quantification [1] [2] | Impurity & Degradation Product Analysis [3] |
|---|---|---|
| Analytical Target | This compound concentration | This compound, Impurities (Imp-A, B, C, D), Degradation products |
| Sample Matrix | Human plasma | Active Pharmaceutical Ingredient (API) |
| Sample Prep | Protein precipitation with acetonitrile; Internal Standard: Gefitinib | Dissolution in diluent |
| Column | Reversed-phase column with guard column | 4.6 mm × 250 mm, 5 µm particle size |
| Mobile Phase | 0.5% KH₂PO₄ (pH 4.5) : Acetonitrile = 70:30 (v/v) | A: Water:ACN (9:1) with 2 mM KH₂PO₄, 0.4% triethylamine, pH 2.5 B: Acetonitrile | | Elution | Isocratic | Gradient (see detailed protocol below) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detection Wavelength | 240 nm | 235 nm | | Injection Volume | - | 10 µL | | Column Temperature | Ambient | 35 °C | | Run Time | 15 minutes | 45 minutes |
Robust sample preparation is critical for accurate and reproducible results.
This method uses simple protein precipitation [1].
This "grind, extract, and filter" approach is standard for solid oral dosage forms like tablets and capsules [4].
Here are solutions to common issues you may encounter during this compound analysis.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Recovery / Signal | Incomplete protein precipitation; Analyte degradation; Inefficient extraction from solid matrix [5]. | Ensure a 3:1 ratio of precipitant to plasma [1]. Check analyte stability in matrix and ensure samples are processed on ice or with stabilizers if needed [5]. Optimize sonication/shaking time for complete API extraction [4]. |
| Poor Chromatography (Peak Tailing/Splitting) | Incompatible sample solvent; Column contamination; Inappropriate mobile phase pH [4]. | Ensure sample solvent strength is weaker than the mobile phase [4]. Use a guard column. Flush and regenerate the analytical column. Adjust pH of mobile phase; the method in [3] uses pH 2.5 for optimal separation of impurities. |
| Insufficient Separation of Impurities | Isocratic elution cannot resolve multiple components; Gradient profile not optimized [3]. | Switch to a gradient elution method. Refer to the validated gradient from [3] (5% B to 45% B over 35 min) as a starting point for optimization. |
| High Background Noise / Pressure | Particulate matter in sample; Mobile phase contamination; Column clogging. | Always filter samples (especially DP extracts) before injection [4]. Use HPLC-grade solvents and high-purity salts. Filter mobile phases through a 0.45 µm or 0.22 µm filter. |
| Irreproducible Results (Poor Precision) | Inconsistent sample preparation; Column temperature fluctuations; Instrumental drift. | Use an internal standard (e.g., gefitinib) to correct for procedural variances [1]. Maintain a stable column temperature [3]. Perform regular system suitability tests. |
The following diagrams outline the logical flow for method selection and sample preparation.
This diagram helps select the appropriate analytical method and sample preparation technique based on the initial analysis goal.
This diagram illustrates the two primary sample preparation pathways for different sample matrices, from initial handling to an analysis-ready solution.
When implementing these methods, especially for regulated environments, ensure proper validation. The impurity method for this compound API was validated per ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [3]. For bioanalytical methods (plasma analysis), key validation aspects include analyte stability in the matrix under storage and processing conditions to ensure accurate concentration measurement [5].
The following information is primarily based on a single, detailed research article that developed and validated a specific HPLC method for separating and detecting process-related impurities and degradation products in selpercatinib [1] [2].
This table summarizes the core chromatographic conditions as described in the research.
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Chromatographic Column | 4.6 mm × 250 mm, 5 µm particles |
| Mobile Phase A | Water:ACN (9:1), pH 2.5, with 2 mM KH₂PO₄ and 0.4% Triethylamine (TEA) |
| Mobile Phase B | Pure Acetonitrile (ACN) |
| Gradient Program | • 0-2 min: 5% B • 2-15 min: 5% to 15% B • 15-30 min: 15% to 35% B • 30-35 min: 35% to 45% B • 35-36 min: 45% to 5% B • 36-45 min: 5% B | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 235 nm | | Injection Volume | 10 µL | | Column Temperature | 35 °C |
This method was systematically validated per ICH Q2(R1) guidelines and demonstrated excellent specificity, precision, accuracy, linearity, and robustness. It was effective in separating known impurities (Imp-A, Imp-B, Imp-C, Imp-D) of this compound [1] [2].
Here are solutions to common problems you might encounter when implementing this method.
| Issue | Possible Causes | Suggested Solutions |
|---|
| Poor Peak Shape (Tailing) | - Column degradation
Q1: Has this method been validated according to regulatory guidelines? Yes. The researchers validated the method fully in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline. The validation confirmed that the method is specific, sensitive, precise, accurate, linear, and robust for its intended use [1] [2].
Q2: Can I use a different column if I don't have the specified one? The method was developed on a 4.6mm x 250mm, 5µm column. While you can test a different C18 column with similar dimensions and particle size, note that any change may affect the separation and requires re-validation of system suitability to ensure that critical impurity pairs are still resolved. The robustness of the method to such changes was not explicitly detailed [2].
Q3: What is the purpose of triethylamine (TEA) in the mobile phase? Triethylamine is a common mobile phase additive used to improve peak shape for basic compounds. It acts as a silanol masking agent, coating the active silanol sites on the silica surface of the column. This reduces undesirable interactions with the analyte, minimizing peak tailing and providing sharper, more symmetric peaks [2].
Q4: Are there any guidelines for streamlining method validation? According to the upcoming 2025 edition of the Chinese Pharmacopoeia, some validation work can be streamlined. For instance, data obtained during method development can serve as alternative validation data (e.g., for LOD/LOQ). Furthermore, if a method's precision and specificity are confirmed, accuracy can be inferred for assay methods (but not for impurity methods). Robustness studies, often conducted during development, may not need to be repeated during formal validation [3].
The diagram below outlines the key steps for implementing and verifying the this compound impurity method in your laboratory.
HPLC Method Implementation Workflow
I hope this technical guide assists in your method implementation efforts.
> Note on Information Source: Please note that this guide is built upon a single, peer-reviewed research article. It is highly recommended that you conduct a full in-house validation or verification study to ensure the method's performance is suitable for your specific laboratory conditions and quality control requirements.
The table below summarizes the key parameters of a rigorously validated HPLC method, which is essential for conducting your own stability studies and monitoring selpercatinib and its impurities over time [1].
| Parameter Category | Specification / Details |
|---|---|
| Chromatographic Column | 4.6 mm × 250 mm, 5 µm particles [1] |
| Mobile Phase A | Water:ACN (9:1), pH 2.5, containing 2 mM KH₂PO₄ and 0.4% triethylamine [1] |
| Mobile Phase B | Pure acetonitrile [1] |
| Gradient Program | 0–2 min: 5%B; 2–15 min: 5%→15%B; 15–30 min: 15%→35%B; 30–35 min: 35%→45%B; 35–36 min: 45%→5%B; 36–45 min: 5%B [1] |
| Flow Rate | 1.0 mL/min [1] |
| Injection Volume | 10 µL [1] |
| Detection Wavelength | 235 nm [1] |
| Column Temperature | 35 °C [1] |
| Validation Guidelines | ICH Q2(R1) [1] |
| Method Performance | Demonstrated excellent specificity, sensitivity, linearity, precision, accuracy, and robustness [1] |
This detailed methodology allows for the separation and quantification of this compound from its process-related and degradation impurities [1].
1. Instrument Setup and Preparation
2. Mobile Phase and Sample Preparation
3. System Equilibration and Analysis
4. Data Collection and Interpretation
The workflow for this analytical process is outlined below.
For specific research applications, other analytical techniques have been developed:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive LC-MS/MS method has been developed for quantifying this compound in metabolic stability studies using human liver microsomes. This method uses a different column (Luna 3 µm PFP(2), 150 × 4.6 mm) and an isocratic mobile phase, achieving a run time of 3 minutes. Its calibration range is 1–3000 ng/mL [2].
Forced Degradation Studies: The existing HPLC method is suitable for identifying degradation products generated under stress conditions (e.g., acid, base, oxidation, thermal). Previous research has used liquid chromatography-mass spectrometry (LC-MS) to identify the structures of these degradation impurities [1].
Q1: Why is monitoring impurities in this compound critical?
Q2: Has this HPLC method been formally validated?
Q3: Can the capsule contents be analyzed directly?
This compound is predominantly metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme system [1] [2]. Consequently, co-administration with drugs that alter the activity of this pathway can significantly change this compound's plasma concentration.
The following diagram illustrates the metabolic pathway and consequences of these interactions:
The primary strategy for managing these interactions involves dose modification of this compound. The table below summarizes the official dosing recommendations for co-administration with CYP3A4 inhibitors and inducers [4].
| Interacting Drug Type | Examples | Recommended this compound Dose Adjustment |
|---|
| Strong CYP3A4 Inhibitors | Clarithromycin, itraconazole, ketoconazole, ritonavir [3] | Reduce dose: • From 160 mg BID → 80 mg BID • From 120 mg BID → 40 mg BID [4] | | Moderate CYP3A4 Inhibitors | Ciprofloxacin, cyclosporine, diltiazem, fluconazole, verapamil [3] | Reduce dose: • From 160 mg BID → 120 mg BID • From 120 mg BID → 80 mg BID [4] | | Strong CYP3A4 Inducers | Carbamazepine, phenytoin, rifampin, St. John's wort [3] | Avoid co-administration. If unavoidable, increase this compound dose as tolerated [4]. |
Key Clinical Protocols:
For researchers designing studies on these interactions, the following quantitative data and methodologies are critical.
1. Pharmacokinetic (PK) Study Design
2. Key Quantitative Data from Interaction Studies The magnitude of interaction is often reported as the ratio of the PK parameter (with modulator/without modulator). The following table lists common strong modulators and their typical effects, which can be used as a benchmark for expected changes with this compound [3].
| Modulator Type | Example Drug | Typical Effect on CYP3A4 Substrate PK |
|---|---|---|
| Strong Inhibitor | Ketoconazole | Increase AUC by ≥ 5-fold [3] |
| Strong Inducer | Rifampin | Decrease AUC by ≥ 80% [3] |
Experimental Workflow for Pharmacokinetic Studies:
Q1: What is the clinical evidence for the risk of these interactions? The recommendations are based on known metabolic pathways and pharmacokinetic principles. This compound's labeling states it is a CYP3A4 substrate, and clinical practice guidelines for oral anticancer drugs universally recommend avoiding or managing such interactions due to the high risk of toxicity or therapeutic failure [3] [4] [5].
Q2: Are there other critical drug interactions beyond CYP3A4? Yes. Interactions with gastric acid-reducing agents are also important.
Q3: What is the first step in troubleshooting a potential interaction? Perform a comprehensive medication reconciliation that includes all prescription drugs, over-the-counter medications, and herbal supplements [3]. This is crucial as patients often take multiple agents, and herbal products like St. John's wort are potent inducers [3].
The table below summarizes key parameters from a validated LC-MS/MS method for quantifying this compound in Human Liver Microsomes (HLM), which successfully addressed matrix effects [1].
| Parameter | Description / Value |
|---|---|
| Analyte | This compound (SLP) |
| Internal Standard (IS) | Filgotinib (FLG) |
| Matrix | Human Liver Microsomes (HLM) |
| Sample Prep | Protein Precipitation Extraction |
| Chromatography | Luna 3 µm PFP(2) column (150 x 4.6 mm); Isocratic mobile phase |
| MS Detection | Positive ESI; Multiple Reaction Monitoring (MRM) |
| Key MRM Transition | m/z 525 → 122 |
| Linearity Range | 1 - 3000 ng/mL |
| IS-normalized Matrix Effect | Reported as acceptable per FDA guidelines [1] |
| Extraction Recovery | 100.8% ± 3.14% for SLP; 102.34% ± 2.86% for FLG [1] |
Matrix effects occur when other components in a sample alter the detector response for your analyte, leading to ion suppression or enhancement, most commonly in electrospray ionization (ESI) [2] [3]. The following principles and protocols are critical for mitigation.
You can quantitatively evaluate the matrix effect, recovery, and process efficiency using the following protocol, adapted from established bioanalytical practices [3].
Prepare Three Sets of Samples:
Analyze and Calculate: Inject all sets and record the peak areas (A, B, C). Then calculate the following metrics:
C / AME = 1: No matrix effect.ME < 1: Ion suppression.ME > 1: Ion enhancement.B / CB / A (or ME × RE)The following diagram illustrates the logical workflow for investigating matrix effects in your bioanalytical method.
What is the biggest source of matrix effects in positive ESI bioanalysis? Phospholipids are a major source. They are present in high concentrations in plasma and are ionized in positive mode, often co-eluting with analytes and causing significant ion suppression [3].
Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard? A SIL-IS has virtually identical chemical and chromatographic properties to the analyte, ensuring it co-elutes and experiences the same matrix effects. This allows it to perfectly correct for both ion suppression and enhancement, which a structurally different IS may not do fully [2].
The validated this compound method used Filgotinib as IS and achieved good results. Should I do the same? The researchers selected Filgotinib because it met three key criteria: it extracted well from HLM, it chromatographically separated from this compound, and there is no likelihood of it being co-administered with this compound in a clinical setting, preventing interference. While it worked in this context, a SIL-IS for this compound would generally be preferred for the highest level of accuracy [1].
The table below compares two published HPLC methods suitable for separating and quantifying this compound's related substances and degradation products.
| Parameter | Stability-Indicating HPLC Method [1] [2] | Stability-Indicating LC-MS Method [3] |
|---|---|---|
| Purpose | Detection of process-related impurities and degradation products | Characterization of degradation products and process impurities |
| Stationary Phase | 4.6 mm × 250 mm, 5 µm particles (type not specified) | ZORBAX Eclipse (250 mm) |
| Mobile Phase | A: Water:ACN (9:1), pH 2.5, with 2 mM KH₂PO₄ and 0.4% triethylamine B: Pure Acetonitrile | 0.5 M Sodium Perchlorate (pH 5.4) : Methanol : Acetonitrile (50:20:30 v/v) | | Elution Mode | Gradient | Isocratic | | Flow Rate | 1.0 mL/min | 0.8 mL/min | | Detection | UV at 235 nm | 241 nm & Mass Spectrometry | | Injection Volume | 10 µL | - | | Column Temperature | 35°C | - | | Gradient Program | 0-2 min: 5%B → 5%B 2-15 min: 5% → 15%B 15-30 min: 15% → 35%B 30-35 min: 35% → 45%B 35-36 min: 45% → 5%B 36-45 min: 5%B | - | | Validation | Full ICH Q2(R1) validation (specificity, linearity, accuracy, precision, robustness) | Linear range: 30-240 µg/mL (this compound), 0.03-0.24 µg/mL (impurities) |
The following table lists the degradation products (DPs) of this compound that have been characterized using LC-MS, as reported in the literature [3].
| Degradation Product | Proposed Identification |
|---|---|
| DP 1 | 6-hydroxy-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| DP 2 | 6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol |
| DP 3 | (6-hydroxy-4-(6-(6-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| DP 4 | 1-amino-6′-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-1,2-dihydro-[3,3′-bipyridin]-5-ol |
| DP 5 | 6-(2-hydroxy-2-methyl-propoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
| DP 6 | 6-(2-hydroxy-2-methyl-propoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
This diagram outlines a logical workflow for identifying this compound degradation products, integrating the methods described above.
Q1: My HPLC method does not sufficiently resolve a key degradation product from the main this compound peak. What adjustments can I make?
Q2: When using LC-MS to characterize unknown degradation products, what are the key structural features I should look for in the mass spectra?
Q3: Which method should I use for routine quality control versus fundamental degradation pathway research?
1. Experimental Protocol of LIBRETTO-431
2. Baseline Patient Characteristics The baseline demographics and disease characteristics were well-balanced between the treatment arms [1] [2]. The table below summarizes key characteristics for the overall intention-to-treat (ITT) population.
| Characteristic | This compound Arm (n=159) | Control Arm (n=102) |
|---|---|---|
| Median Age | 61 years | 61 years |
| Female | 55.2% | 54.8% |
| Asian | 55.2% | 54.8% |
| Never-Smokers | 67.4% | 67.4% |
| Stage IV Disease | 94.6% | 91.6% |
| Baseline Brain Metastases | 19.5% | 19.5% |
| PD-L1 Expression ≥50% | 26.9% (of 171 with known status) | 26.9% (of 171 with known status) |
| *RET* Fusion Partner (KIF5B) | 77% (of 156 with known partner) | 77% (of 156 with known partner) |
1. Primary and Secondary Efficacy Outcomes this compound demonstrated a statistically significant and clinically meaningful improvement across all efficacy endpoints, including PFS, ORR, and DOR, in both the overall population and the prespecified pembrolizumab population [1] [2].
| Efficacy Endpoint | This compound | Control (Chemo ± Pembrolizumab) | Hazard Ratio (HR) / Difference |
|---|---|---|---|
| Median PFS (Overall ITT) | 24.8 months | 11.2 months | HR: 0.48 (95% CI: 0.33-0.70; P < 0.001) [1] |
| Median PFS (ITT-Pembrolizumab) | 24.8 months | 11.2 months | HR: 0.46 (95% CI: 0.31-0.70; P < 0.001) [1] |
| Objective Response Rate (ORR) | 83.7% | 65.1% | [2] |
| Median Duration of Response (DOR) | 24.2 months | 11.5 months | [1] |
| Intracranial ORR | 82.4% | 58.3% | [1] |
| 12-month CNS Progression Rate (No Baseline Mets) | 1.1% | 14.7% | Cause-specific HR: 0.17 (95% CI: 0.04-0.69) [1] |
2. Central Nervous System (CNS) Efficacy this compound, with its significant CNS activity, showed strong efficacy in preventing and treating brain metastases [1]:
3. Overall Survival and Crossover The overall survival data were immature and significantly confounded by high crossover from the control arm [1] [2]. The reported HR was 0.96 in the ITT-pembrolizumab population, with a censoring rate of approximately 80% and an effective crossover rate of 75% [2].
4. Safety and Tolerability Profile The safety profiles differed between the two treatment strategies [1] [3]:
Impact of PD-L1 Expression and Smoking Status: The PFS benefit of this compound was consistent regardless of PD-L1 expression level [2]. The trial population was predominantly never-smokers (67.4%), reinforcing that RET fusions are a distinct molecular subtype often found in this demographic and highlighting the documented lack of efficacy of immune checkpoint inhibitors in never-smoker predominant, driver mutation-positive NSCLC [1].
Patient-Reported Outcomes (PROs): PROs further support the clinical benefits of this compound [4].
The LIBRETTO-431 trial establishes first-line this compound as a superior standard of care over chemotherapy with or without pembrolizumab for advanced RET fusion-positive NSCLC. It provides a robust efficacy and safety profile, with particular strength in controlling intracranial disease.
For the drug development community, these results underscore:
| Parameter | Selpercatinib | Cabozantinib / Vandetanib |
|---|---|---|
| Progression-Free Survival (PFS) | Not Reached | 16.8 months [1] |
| Hazard Ratio (HR) for PFS | 0.28 (95% CI: 0.16-0.48; p<0.0001) [1] | (Reference) |
| Overall Response Rate (ORR) | 69.4% [1] | 38.8% [1] |
| Complete Response (CR) Rate | 11.9% [1] | 4.1% [1] |
| Treatment Discontinuation due to Adverse Events | 4.7% [1] | 26.8% [1] |
| Grade ≥3 Treatment-Emergent Adverse Events | 52.8% [1] | 76.3% [1] |
| Patient-Reported "High" Side-Effect Burden | 8% of time on treatment [2] | 24% of time on treatment [2] |
The data in the table above comes from the LIBRETTO-531 (NCT04211337) trial, a randomized, phase 3 study that provides the most direct comparison [2] [1].
The superior performance of this compound is rooted in its distinct mechanism of action at the molecular level compared to the multi-kinase inhibitors (MKIs). The following diagram illustrates the key differential mechanisms.
The table below summarizes the key intracranial efficacy data for selective RET inhibitors from pivotal clinical trials.
| Inhibitor | Trial Name / Phase | Patient Population | Intracranial ORR | Intracranial CR Rate | Intracranial mPFS |
|---|---|---|---|---|---|
| Selpercatinib | LIBRETTO-001 (Phase 1/2) [1] [2] | Baseline measurable intracranial disease (n=22) | 82% | 23% | Not Reported |
| This compound | LIBRETTO-001 (Phase 1/2) [1] | All patients with baseline intracranial metastases (n=80) | Not Reported | Not Reported | 13.7 months |
| This compound | LIBRETTO-431 (Phase 3) [3] | With baseline brain metastases | 82.4% | 35.3% | 16.1 months |
| Pralsetinib | ARROW (Phase 1/2) [4] | Not specifically reported | Data not available in search results | Data not available in search results | Data not available in search results |
| EP0031 (Next-Gen) | Phase 1 [5] | Heavily pre-treated (incl. other RETi) with brain lesions | Complete resolution in 3 of 4 evaluable patients | Not Reported | Not Reported |
The robust intracranial efficacy data for this compound are derived from pre-planned, rigorous analyses within its global clinical trials. The key methodological details are outlined below.
| Aspect | LIBRETTO-001 Methodology [1] | LIBRETTO-431 Methodology [3] |
|---|---|---|
| Imaging | MRI (preferred) or CT with contrast every 8 weeks for 1 year, then every 12 weeks. | Regular brain imaging for patients with baseline brain metastasis. |
| Assessment | RECIST 1.1 by an Independent Review Committee (IRC), blinded to investigator assessment. | RECIST 1.1 by Blinded Independent Central Review (BICR). |
| Endpoints | Primary: Intracranial ORR. Secondary: Intracranial DOR, DCR, PFS. | Secondary: Intracranial ORR, DOR, time to CNS progression. |
| Patient Eligibility | Neurologically stable, off steroids for 14 days, no CNS surgery/radiation 28 days (14 days for SRS) prior. | Patients with symptomatic CNS metastases were excluded. |
The following diagrams illustrate the mechanism of RET-driven cancer and the clinical trial workflow for evaluating intracranial efficacy.
The table below summarizes the key adverse events (AEs) associated with selpercatinib and provides a comparison with pralsetinib where data is available, based on recent real-world pharmacovigilance studies [1] [2].
| Adverse Event (PT) | This compound Signal Strength (ROR) | Pralsetinib Signal Strength (ROR) | Key Comparisons & Notes |
|---|---|---|---|
| Hypertension | Confirmed signal [2] | Confirmed signal [2] | A known, common AE for both drugs. |
| Pericardial effusion | New significant signal [1] | --- | Identified as a new AE of interest for this compound. |
| Dysphagia | New significant signal [1] | Higher incidence in males [2] | A new signal for this compound; also reported for pralsetinib. |
| Hemiparesis | New significant signal [1] | --- | Identified as a new AE of interest for this compound. |
| Pulmonary Embolism | Signal detected [2] | --- | Associated with this compound. |
| Deep Vein Thrombosis | Signal detected [2] | --- | Associated with this compound. |
| Hepatic function abnormal | Signal detected [1] | --- | More frequently reported in Asia and with single doses >160 mg. |
| Hypersensitivity | Signal detected [1] | --- | More frequently reported in Asia and in individuals <50 kg. |
| Rhabdomyolysis | --- | New significant signal [2] | Associated with pralsetinib, not prominently with this compound. |
| Myocardial injury | --- | New significant signal [2] | Associated with pralsetinib, not prominently with this compound. |
| Cognitive disorder | --- | New significant signal [2] | Associated with pralsetinib, not prominently with this compound. |
Comparative Insights:
Real-world studies supplement clinical trial data by showing how drugs perform in broader, more diverse patient populations. The following table outlines key effectiveness outcomes for this compound [3].
| Outcome Measure | Real-World Results (a/mNSCLC Patients) | Context & Notes |
|---|---|---|
| Real-World Time to Treatment Discontinuation or Death (rwTTDd) | Median: 12.1 - 22.4 months | Flatiron Health DB (FHD): 22.4 mo [3]. Optum CDM: 12.1 mo [3]. Reflects duration of treatment in a real-world setting. |
| Real-World Time to Next Treatment or Death (rwTTNTd) | Median: 16.2 - 21.0 months | FHD: 21.0 mo [3]. Optum CDM: 16.2 mo [3]. Indicates the length of time before a subsequent therapy is needed. |
| Medication Possession Ratio (MPR) | Median: 0.98 (IQR: 0.84-1.00) | In Optum CDM, 77.3% of patients were adherent (MPR ≥0.80) [3]. Demonstrates high adherence to this compound in routine practice. |
Interpretation of Outcomes: These real-world effectiveness results in a cohort that was generally older and had more comorbidities were largely consistent with the progression-free survival (PFS) reported in the phase 3 LIBRETTO-431 trial, further supporting this compound as a standard of care for RET-altered cancers [3].
The real-world evidence summarized above is generated through rigorous analysis of the FAERS database. Here are the detailed methodologies employed in the cited studies.
Data Source and Processing
Disproportionality Analysis This is the core statistical method for identifying potential safety signals in pharmacovigilance. It compares the reporting frequency of a specific AE for a drug of interest against the reporting frequency for all other drugs in the database [1] [2].
Stratified Analysis Studies often conduct subgroup analyses to investigate how AE signals differ based on patient characteristics such as sex, age group, reporter continent, and drug dosage [1] [2]. Statistical significance between subgroups is typically assessed using Fisher's exact test [1].
Understanding resistance is crucial for long-term cancer management. While on-target RET mutations (like G810) occur, this compound resistance can also arise through off-target mechanisms, where the cancer activates alternative signaling pathways to bypass RET inhibition [4].
The following diagram illustrates this complex, evolving resistance process observed in a clinical case, where a patient's tumor developed successive new genetic alterations to overcome targeted treatments [4].
This case demonstrates that sequential liquid biopsy and molecular profiling are essential to guide dynamic treatment strategies. When one resistance pathway emerges, combining targeted inhibitors (e.g., this compound with entrectinib) can re-establish tumor control, providing a proof-of-concept for personalized, N-of-1 care approaches [4].
Real-world evidence from FAERS solidifies our understanding of this compound's profile:
| Metric / Study | Cancer Type | Key PRO/QoL Findings | Comparison to Control (if applicable) |
|---|---|---|---|
| LIBRETTO-001 [1] [2] | RET-fusion+ NSCLC | At 3 years: ~75% of patients had improved or stable global QoL/health status, and physical, role, cognitive, emotional, and social function [1]. | N/A (Single-arm trial) |
| LIBRETTO-001 [1] [2] | RET-mutant MTC | At 3 years: ~81% had improved or stable QoL/function scores. Diarrhea (a key symptom) reduced from 80.8% at baseline to 35.6% [1]. | N/A (Single-arm trial) |
| LIBRETTO-531 [3] | RET-mutant MTC | Selpercatinib vs. Cabozantinib/Vandetanib: • Lower proportion of time with high side-effect burden (8% vs. 24%, p<0.0001). • Significantly less time with severe symptoms (diarrhea, fatigue, taste change, etc.) [3]. | Superior | | Real-World Evidence [4] | RET-altered Cancers | In a older, frailer patient cohort, outcomes aligned with clinical trials. High medication adherence (MPR ≥0.8 in 77.3% of patients), suggesting good tolerability in practice [4]. | Consistent with trial data |
The high-quality PRO data is derived from rigorous trial designs and standardized assessment tools.
The following diagram illustrates the role of RET alterations and the workflow for assessing patient-reported outcomes in clinical trials, which underpins the data presented above.
The table below summarizes validated analytical methods for this compound from recent research, adhering to ICH Q2(R1) guidelines.
| Method Purpose | Key Validation Parameters & Results | Experimental Protocol Summary |
|---|
| Analysis in Pure & Pharmaceutical Dosage Form (RP-HPLC) [1] | Linearity: 2-10 µg/mL (r²=0.9995) Accuracy: Mean recovery 100.61% Precision: %RSD <2% Specificity: Demonstrated | Column: C18 Mobile Phase: 0.2% TFA (pH 6.5) : Acetonitrile (50:50 v/v) Detection: 240 nm Validation: Per ICH Q2(R1) | | Detection of Related Substances & Degradation Products (HPLC) [2] [3] | Parameters Validated: Specificity, sensitivity, stability, linearity, precision, accuracy, robustness. Conclusion: Method effectively separates impurities (Imp-A, B, C, D). | Column: 4.6 mm x 250 mm, 5 µm Mobile Phase: A) KH₂PO₄ buffer (pH 2.5) / Acetonitrile (9:1), B) Acetonitrile (Gradient elution) Detection: 235 nm Temperature: 35°C | | Bioanalytical Assay in Biological Matrices (LC-MS/MS) [4] | Linear Range: 2-2000 ng/mL (for this compound & pralsetinib) Precision: %RSD 3.4-10.2% (this compound) Accuracy: 91.7-109.3% (this compound) | Sample Prep: Protein precipitation with acetonitrile Column: Ethylene bridged C18 Detection: Positive electrospray ionization, MRM mode Application: Validated in mouse plasma and tissue homogenates |
For a clinical performance perspective, a 2025 matching-adjusted indirect comparison (MAIC) of these two RET inhibitors provides efficacy and safety data.
| Outcome Measure | This compound (LIBRETTO-001 Trial) | Pralsetinib (ARROW Trial) | Comparative Result (Hazard Ratio - HR) |
|---|---|---|---|
| Median Progression-Free Survival | 22.1 months | 13.3 months | HR = 0.67 (95% CI, 0.53–0.85) [5] |
| Objective Response Rate | 64.5% | 65.8% | Not provided [5] |
| Grade ≥3 Treatment-Related Adverse Events | 39.3% | 62.6% | Not provided [5] |
| Treatment Discontinuation due to Adverse Events | 3.6% | 10.0% | Not provided [5] |
> Note on MAIC: This analysis uses statistical techniques to compare outcomes from separate single-arm trials ( [5]). While informative, it is not as definitive as a head-to-head randomized controlled trial.
The following diagram illustrates the general workflow for developing and validating an analytical method for this compound, as reflected in the studies.
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|
| Treatment-naive (n=69) | 82.6% - 83% [1] [2] | 20.3 months [2] | 22.0 months [1] [2] | Not Reached [1] [2] | | Previously Treated (n=247) | 61.5% - 62% [1] [2] | 31.6 months [2] | 26.2 months [1] [2] | 47.6 months [1] [2] | | With Measurable Brain Metastases (n=26) | 85% (CNS ORR) [1] [2] | 9.4 months (CNS DoR) [1] [2] | 11.0 months (CNS PFS) [2] | Not Reported |
> Note: ORR is the proportion of patients with a predefined reduction in tumor size. The data cutoff for this analysis was after a median follow-up of approximately 40 months [1]. "Not Reached" indicates that more than half of the patients were still alive at the time of data analysis.
While no head-to-head randomized trials exist, an indirect statistical comparison has been performed. The following data comes from a Matching-Adjusted Indirect Comparison (MAIC), which weighted patient-level data from the this compound trial (LIBRETTO-001) to match the aggregate baseline characteristics of the pralsetinib trial (ARROW) population [3].
| Outcome Measure | This compound | Pralsetinib | Hazard Ratio (HR) / Odds |
|---|---|---|---|
| Median PFS | 22.1 months | 13.3 months | HR = 0.67 (95% CI, 0.53–0.85) [3] |
| Median OS | Not Reached | 43.9 months | HR = 0.81 (95% CI, 0.60–1.09) [3] |
| Objective Response Rate (ORR) | 64.5% | 65.8% | Not Significant [3] |
| Grade ≥3 TRAEs | 39.3% | 62.6% | Not Reported [3] |
| Discontinuation due to TRAEs | 3.6% | 10.0% | Not Reported [3] |
> Note on MAIC: This analysis suggests that this compound may be associated with a significantly prolonged PFS and a favorable trend in OS, though the OS difference was not statistically significant. It also indicates a potentially more manageable safety profile, with lower rates of high-grade treatment-related adverse events (TRAEs) and discontinuations [3]. TRAE = Treatment-Related Adverse Event.
For a rigorous evaluation of the data, understanding the underlying trial designs and comparison methodology is crucial.
The diagram below illustrates the workflow of the MAIC methodology used in the comparative analysis.
To fully appraise this compound's clinical profile, its mechanism and resistance pathways are key.
The following diagram summarizes the mechanism of action of this compound and the identified EGFR-mediated resistance pathway.
| Tumor Type | RET Alteration | Prior Systemic Therapy | Cohort Size | Objective Response Rate (ORR) | Duration of Response (DOR) |
|---|---|---|---|---|---|
| Various Solid Tumors [1] [2] | RET Fusion | Progressed on or after prior systemic therapy, or no satisfactory alternative | 19 (Thyroid cancer) | 79% (95% CI: 54–94) | 1-year PFS: 64% (95% CI: 37–82) [1] |
| Various Solid Tumors [3] | RET Fusion | Progressed on or after prior systemic therapy, or no satisfactory alternative | (Not specified in results) | (Basis for tumor-agnostic approval) | (Basis for tumor-agnostic approval) |
| Medullary Thyroid Cancer (MTC) [1] | RET Mutation | Prior vandetanib/cabozantinib | 55 | 69% (95% CI: 55–81) | 1-year PFS: 82% (95% CI: 69–90) |
| Medullary Thyroid Cancer (MTC) [1] | RET Mutation | Vandetanib/cabozantinib-naïve | 88 | 73% (95% CI: 62–82) | 1-year PFS: 92% (95% CI: 82–97) |
| Non-Small Cell Lung Cancer (NSCLC) [2] | RET Fusion | Prior platinum-based chemotherapy | 105 | 64% (95% CI: 54–73) | Median DOR: 17.5 months |
| Non-Small Cell Lung Cancer (NSCLC) [2] | RET Fusion | Treatment-naïve | 39 | 85% (95% CI: 70–94) | 90% of responses ongoing at 6 months |
Understanding the biology of RET and the design of clinical trials is key to interpreting the data above.
The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase crucial for embryonic development of the nervous system and kidneys [4] [2]. Oncogenesis is driven by two primary alterations:
The diagram below illustrates this oncogenic signaling and this compound's mechanism of action.
The efficacy data for this compound is primarily derived from the LIBRETTO-001 trial (NCT03157128), a first-in-human, open-label, multi-center Phase 1/2 study [1] [2].
The workflow of this trial is summarized in the diagram below.
Despite the success of first-generation SRIs like this compound, acquired resistance remains a challenge, primarily through on-target RET mutations (e.g., G810 and V804 gatekeeper mutations) and off-target mechanisms [5] [2]. This has spurred the development of next-generation SRIs.
The table below compares this compound with other RET-directed therapies.
| Drug Name | Generation | Key Features & Indications | Notable Efficacy Data (Tumor Type) | Key Resistance Concerns |
|---|
| This compound (Retevmo) [1] [3] [2] | First | - High selectivity for RET
Current research is focused on overcoming the limitations of first-generation SRIs. Key strategies include [5] [6] [2]: